molecular formula C7H15NO3 B1272024 (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid CAS No. 73397-20-3

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Cat. No.: B1272024
CAS No.: 73397-20-3
M. Wt: 161.2 g/mol
InChI Key: GZLMFCWSEKVVGO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLMFCWSEKVVGO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376141
Record name (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73397-20-3
Record name (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Cornerstone of Potency: A Technical Guide to the Structure-Activity Relationship of AHMHA in Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of (2S,3S,4R)-4-amino-3-hydroxy-5-methylhexanoic acid (AHMHA), an unconventional amino acid that has become a cornerstone in the design of potent peptide inhibitors targeting aspartic proteases. We will dissect the critical structural features of AHMHA that govern its inhibitory prowess, detail the experimental methodologies for its synthesis and evaluation, and provide a framework for the rational design of next-generation therapeutics.

AHMHA: The Transition-State Mimic at the Heart of Aspartic Protease Inhibition

(2S,3S,4R)-4-amino-3-hydroxy-5-methylhexanoic acid, more commonly known as statine, is a non-proteinogenic amino acid that serves as a powerful transition-state analog inhibitor of aspartic proteases.[1][2] These enzymes, which include crucial drug targets like pepsin, renin, and HIV protease, utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds.[3] The unique structural features of AHMHA allow it to mimic the tetrahedral intermediate formed during this hydrolysis, binding to the active site with exceptionally high affinity.[1]

The seminal discovery of statine within the natural product pepstatin, a potent inhibitor of the digestive enzyme pepsin, unveiled a new paradigm in protease inhibitor design.[1] Pepstatin's structure, Isovaleryl-L-Valyl-L-Valyl-(3S,4S)-AHMHA-L-Alanyl-(3S,4S)-AHMHA, highlights the central role of the AHMHA residue in its inhibitory mechanism.[1] This guide will delve into the specific stereochemical and structural attributes of AHMHA that are paramount for this potent inhibitory activity.

The Decisive Role of Stereochemistry: An Analysis of AHMHA's Chiral Centers

The inhibitory potency of AHMHA-containing peptides is exquisitely sensitive to the stereochemistry at its three chiral centers (C3, C4, and C5). The naturally occurring and most active isomer is (3S,4S,4R). A seminal study involving the synthesis and evaluation of all four stereoisomers of statine incorporated into a tripeptide (N-carbobenzoxy-L-valyl-L-valyl-statine) unequivocally demonstrated the critical importance of the (3S,4S) configuration for potent pepsin inhibition.[4]

Stereoisomer of AHMHA in Z-Val-Val-StatineRelative Inhibitory Potency against Pepsin
(3S,4S)++++
(3R,4S)+
(3S,4R)-
(3R,4R)-
Data adapted from J. Med. Chem. 1979, 22, 5, 577-579.[4] '+' indicates inhibitory activity, with more '+' denoting higher potency. '-' indicates no significant inhibition.

The (3S)-hydroxyl group is particularly crucial as it is thought to mimic the tetrahedral intermediate of peptide bond hydrolysis by forming hydrogen bonds with the catalytic aspartate residues in the enzyme's active site.[5] X-ray crystallography studies of pepsin in complex with pepstatin confirm that the hydroxyl group of the statine residue is positioned directly between the two catalytic aspartates.[6][7]

The (4S)-amino group and the isobutyl side chain at the (5R) position are also vital for proper orientation within the enzyme's binding pockets (subsites). The isobutyl group of AHMHA typically occupies the S1 binding pocket of pepsin, which favors large hydrophobic residues.

Visualizing the Interaction: AHMHA in the Aspartic Protease Active Site

The binding of an AHMHA-containing peptide inhibitor to the active site of an aspartic protease, such as pepsin, is a highly specific interaction. The following diagram illustrates the key hydrogen bonding and hydrophobic interactions that anchor the inhibitor within the enzyme's active site.

G cluster_enzyme Aspartic Protease Active Site cluster_inhibitor AHMHA-Containing Peptide Inhibitor Asp32 Asp32 Asp215 Asp215 S1_pocket S1 Pocket (Hydrophobic) S2_pocket S2 Pocket S1'_pocket S1' Pocket P2 P2 Residue P2->S2_pocket Binding AHMHA AHMHA (Statine) AHMHA->Asp32 H-bond AHMHA->Asp215 H-bond AHMHA->S1_pocket Hydrophobic Interaction P1' P1' Residue P1'->S1'_pocket Binding

Caption: Binding of an AHMHA-containing inhibitor to an aspartic protease.

Synthesis and Incorporation of AHMHA into Peptide Inhibitors: A Methodological Overview

The synthesis of AHMHA and its subsequent incorporation into peptide chains are critical steps in the development of novel inhibitors.

Stereoselective Synthesis of (3S,4S)-AHMHA (Statine)

The synthesis of the biologically active (3S,4S) stereoisomer of AHMHA can be achieved through various stereoselective routes. One common approach involves the use of chiral starting materials to control the stereochemistry of the final product.[8]

Step-by-Step Outline of a Synthetic Approach:

  • Starting Material: A chiral precursor, such as a protected amino acid or a sugar derivative, is chosen to establish the desired stereocenters.

  • Chain Elongation: Carbon-carbon bond-forming reactions are employed to build the heptanoic acid backbone.

  • Introduction of Functional Groups: The amino and hydroxyl groups are introduced with the correct stereochemistry using stereoselective reagents and reaction conditions.

  • Deprotection and Purification: Protecting groups are removed, and the final AHMHA product is purified, typically by chromatography.

Solid-Phase Peptide Synthesis (SPPS) of AHMHA-Containing Peptides

Once synthesized, AHMHA can be incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS).[9] This method allows for the stepwise assembly of the peptide chain on a solid support.

Experimental Protocol for SPPS of a Pepstatin Analog:

  • Resin Preparation: A suitable solid support (e.g., Wang resin) is functionalized with the C-terminal amino acid of the desired peptide.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a base, such as piperidine in DMF.

  • Amino Acid Coupling: The next amino acid in the sequence (which could be a protected AHMHA derivative) is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA) with scavengers.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis of AHMHA-Peptides.

Evaluating Inhibitory Potency: A Protocol for Pepsin Inhibition Assay

To determine the structure-activity relationship of newly synthesized AHMHA-containing peptides, a robust and quantitative enzyme inhibition assay is essential. A fluorogenic assay is a sensitive and widely used method for this purpose.

Experimental Protocol for a Fluorogenic Pepsin Inhibition Assay:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable acidic buffer (e.g., 100 mM sodium acetate, pH 4.0).

    • Pepsin Stock Solution: Dissolve porcine pepsin in the assay buffer to a known concentration (e.g., 1 mg/mL).

    • Fluorogenic Substrate Stock Solution: Dissolve a quenched fluorogenic pepsin substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2) in DMSO to a concentration of 1 mM.

    • Inhibitor Stock Solutions: Prepare serial dilutions of the AHMHA-containing peptides in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 2 µL of the inhibitor solution at various concentrations (or DMSO for the control).

    • Add 20 µL of a diluted pepsin solution (e.g., 10 µg/mL in assay buffer).

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 28 µL of a diluted fluorogenic substrate solution (e.g., 10 µM in assay buffer).

    • Immediately measure the fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using the Michaelis-Menten equation and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Conclusion and Future Directions

The unique stereochemical and structural features of (2S,3S,4R)-4-amino-3-hydroxy-5-methylhexanoic acid (AHMHA) have established it as a critical component in the design of potent and specific inhibitors of aspartic proteases. The profound impact of its stereochemistry on inhibitory activity underscores the importance of precise synthetic control in the development of AHMHA-containing therapeutics. The methodologies outlined in this guide for synthesis, incorporation into peptides, and bio-evaluation provide a robust framework for researchers in the field of drug discovery.

Future research in this area will likely focus on the development of novel AHMHA analogs with improved pharmacokinetic properties, the exploration of AHMHA-containing macrocycles for enhanced stability and cell permeability, and the application of computational modeling to further refine the design of next-generation aspartic protease inhibitors.

References

  • Fujinaga, M., Chernaia, M. M., Tarasova, N. I., Mosimann, S. C., & James, M. N. (1995). Crystal structure of human pepsin and its complex with pepstatin. Protein science : a publication of the Protein Society, 4(5), 960–972. [Link]

  • Hofmann, T., Hodges, R. S., & James, M. N. (1979). Synthesis of all the stereoisomers of statine (4-amino-3-hydroxy-6-methylheptanoic acid). Inhibition of pepsin activity by N-carbobenzoxy-L-valyl-L-valyl-statine derived from the four stereoisomers. Journal of medicinal chemistry, 22(5), 577–579. [Link]

  • RCSB Protein Data Bank. (n.d.). 1PSO: The crystal structure of human pepsin and its complex with pepstatin. [Link]

  • ResearchGate. (n.d.). Crystal structure of human pepsin and its complex with pepstatin. [Link]

  • Yanagisawa, H., Kanazaki, T., & Nishi, T. (1987). Synthesis of Statine and Its Analogues. Chemistry Letters, 16(11), 2167-2170. [Link]

  • Gopi, H., & Ganesan, A. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks. Journal of peptide science : an official publication of the European Peptide Society, 15(4), 271–275. [Link]

  • Marciniszyn, J., Jr, Hartsuck, J. A., & Tang, J. (1976). Pepstatin inhibition mechanism. The Journal of biological chemistry, 251(22), 7088–7094. [Link]

  • National Center for Biotechnology Information. (n.d.). 1PSO: The crystal structure of human pepsin and its complex with pepstatin. [Link]

  • Bailey, D., Cooper, J. B., Veerapandian, B., Blundell, T. L., Atrash, B., Jones, D. M., & Szelke, M. (1989). X-ray-crystallographic studies of complexes of pepstatin A and a statine-containing human renin inhibitor with endothiapepsin. Biochemical Society transactions, 17(2), 363–364. [Link]

  • BioAssay Systems. (n.d.). Pepsin Inhibitor Screening Kit. [Link]

  • The Journal of Organic Chemistry. (1986). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. [Link]

  • Journal of Medicinal Chemistry. (1979). Synthesis of all the stereoisomers of statine (4-amino-3-hydroxy-6-methylheptanoic acid). Inhibition of pepsin activity by N-carbobenzoxy-L-valyl-L-valyl-statine derived from the four stereoisomers. [Link]

  • ResearchGate. (n.d.). A fluorimetric method for the determination of pepsin activity. [Link]

  • da Silva Gomes, R. A., Pedutti Batista, R., de Almeida, A. C., da Fonseca, D. N., Juliano, L., & Hial, V. (2003). A fluorimetric method for the determination of pepsin activity. Analytical biochemistry, 316(2), 209–214. [Link]

  • Holladay, M. W., Salituro, F. G., & Rich, D. H. (1987). Synthetic and enzyme inhibition studies of pepstatin analogues containing hydroxyethylene and ketomethylene dipeptide isosteres. Journal of medicinal chemistry, 30(2), 374–383. [Link]

  • Rich, D. H., Salituro, F. G., Holladay, M. W., & Schmidt, P. G. (1986). Synthesis and biological activity of new conformationally restricted analogues of pepstatin. Progress in clinical and biological research, 221, 431–439. [Link]

  • Rich, D. H., Boparai, A. S., & Bernatowicz, M. S. (1982). Inhibition of porcine pepsin by two substrate analogues containing statine. The effect of histidine at the P2 subsite on the inhibition of aspartic proteinases. Biochemical and biophysical research communications, 104(3), 1127–1133. [Link]

  • Cooper, J. B., Foundling, S. I., Blundell, T. L., Boger, J., Jupp, R. A., & Kay, J. (1987). The structure of a complex of endothiapepsin with a statine-containing inhibitor. Biochemistry, 26(25), 8156–8162. [Link]

  • Schmiedeberg, N., & Beltran, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3127–3136. [Link]

  • Biotage. (2023, January 31). What is solid phase peptide synthesis?. [Link]

  • aapptec, LLC. (n.d.). Peptides. [Link]

  • Hu, B., Fan, K. Y., Bridges, K., Chopra, R., Lovering, F., Cole, D., Zhou, P., Ellingboe, J., Jin, G., Cowling, R., & Bard, J. (2004). Synthesis and SAR of bis-statine based peptides as BACE 1 inhibitors. Bioorganic & medicinal chemistry letters, 14(13), 3457–3460. [Link]

  • Papo, N., & Shai, Y. (2003). NMR spectroscopy in the conformational analysis of peptides: an overview. Current topics in medicinal chemistry, 3(9), 1015–1027. [Link]

  • de Souza, L. G., de Almeida, L. G., de Souza, F. P., da Silva, A. C., & de Alencastro, R. B. (2021). Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease. Scientific reports, 11(1), 16834. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]

  • ResearchGate. (n.d.). A quantitative structure-activity relationship (QSAR) study of peptide drugs based on a new of amino acids. [Link]

  • MDPI. (2025, February 6). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. [Link]

  • MDPI. (2024, October 30). QSAR Regression Models for Predicting HMG-CoA Reductase Inhibition. [Link]

  • eScholarship. (2021, January 29). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. [Link]

  • YouTube. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR. [Link]

  • ResearchGate. (n.d.). Inhibition percentages of pravastatin at different concentrations (μM).... [Link]

Sources

(2S,3S)-AHMHA: The Statine-Like Chiral Core for Next-Gen Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2S,3S)-AHMHA as a Chiral Building Block in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

(2S,3S)-AHMHA (3-amino-2-hydroxy-5-methylhexanoic acid) is a specialized non-proteinogenic amino acid used primarily as a transition-state mimetic in the design of metalloprotease inhibitors. Structurally derived from L-leucine, it functions as a hydroxyethylene isostere , replacing the scissile peptide bond with a non-cleavable scaffold that mimics the tetrahedral intermediate of peptide hydrolysis.

While its diastereomer, (2S,3R)-AHMHA , is the core residue of the natural product Amastatin (a potent aminopeptidase inhibitor), the (2S,3S) isomer represents a critical "probe" building block. It allows medicinal chemists to explore the stereochemical requirements of the S1 hydrophobic pocket in enzymes like Aminopeptidase N (CD13) and Aminopeptidase A (APA). This guide details the chemical biology, stereoselective synthesis, and experimental application of (2S,3S)-AHMHA in rational drug design.

Chemical Biology & Mechanism of Action[1]

The Hydroxyethylene Isostere Concept

Proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate. Inhibitors containing (2S,3S)-AHMHA exploit this mechanism by presenting a stable hydroxyl group at the exact position where the catalytic water molecule would attack the carbonyl carbon.

  • Zinc Chelation: In zinc-dependent metalloproteases (e.g., Aminopeptidases), the (2S)-hydroxyl group and the free amine (or carbonyl oxygen) form a bidentate ligand complex with the active site Zinc ion (

    
    ).
    
  • Transition State Mimicry: The

    
     hybridized carbons at positions 2 and 3 mimic the geometry of the transition state, "freezing" the enzyme in a non-productive conformation.
    
Stereochemical Significance: (2S,3S) vs. (2S,3R)

The biological activity of AHMHA-containing peptides is strictly governed by stereochemistry.

  • C2-Hydroxyl (2S): Essential for coordinating the active site Zinc. Inversion to (2R) typically abolishes potency.

  • C3-Amine (3S vs 3R): This center dictates the vector of the isobutyl side chain (P1 residue).

    • (2S,3R) [Natural Amastatin]: The side chain fits optimally into the S1 hydrophobic pocket of most mammalian aminopeptidases.

    • (2S,3S) [Synthetic Probe]: Often used to map the "exclusion volume" of the active site. In specific targets (e.g., certain bacterial proteases or mutant enzymes), the (3S) configuration may offer superior selectivity by avoiding steric clashes present in the (3R) conformer.

Technical Synthesis Protocol

Self-Validating System: The following protocol utilizes a non-stereoselective cyanohydrin route followed by a rigorous chromatographic separation. This is preferred over asymmetric synthesis for initial discovery because it yields both diastereomers ((2S,3S) and (2S,3R)) simultaneously, providing an internal biological control.

Phase 1: Synthesis of Boc-L-Leucinal

Reagents: Boc-L-Leucine, N,O-Dimethylhydroxylamine, LiAlH4 (or DIBAL).

  • Weinreb Amide Formation: Couple Boc-L-Leucine with N,O-dimethylhydroxylamine using EDC/HOBt to form the Weinreb amide.

  • Reduction: Treat the amide with LiAlH4 in dry THF at -78°C. Quench with

    
     to isolate Boc-L-Leucinal .
    
    • Checkpoint: Verify aldehyde peak in

      
       (~9.5 ppm). Use immediately to prevent racemization.
      
Phase 2: Cyanohydrin Formation & Hydrolysis

Reagents: Sodium Bisulfite (


), Potassium Cyanide (

), Conc. HCl.
  • Cyanohydrin: Dissolve Boc-L-Leucinal in ethyl acetate. Add saturated aqueous

    
    . Treat the adduct with aqueous 
    
    
    
    (Caution: Toxic) to form the cyanohydrin diastereomers.
  • Hydrolysis: Reflux the crude cyanohydrin in 6N HCl for 12 hours. This simultaneously hydrolyzes the nitrile to the acid and removes the Boc group.

  • Reprotection: Resuspend the crude salt in dioxane/water (1:1) and treat with

    
     and 
    
    
    
    to yield Boc-3-amino-2-hydroxy-5-methylhexanoic acid (mixture of (2S,3S) and (2S,3R)).
Phase 3: Diastereomer Separation (The Validation Step)

Method: Silica Gel Flash Chromatography.

  • Esterification (Optional but Recommended): Convert the acid mixture to the methyl ester (using diazomethane or TMS-diazomethane) to improve separation resolution.

  • Separation: Elute on silica gel using Hexane:Ethyl Acetate (3:1) .

    • Fraction A (Fast Moving): Typically the (2S,3S) isomer (verify via X-ray or comparison to standards).

    • Fraction B (Slow Moving): Typically the (2S,3R) isomer (Amastatin core).

  • Hydrolysis: Saponify the separated esters (LiOH, THF/H2O) to yield the pure free acids.

Visualization: Synthesis Workflow

SynthesisWorkflow Leu Boc-L-Leucine (Starting Material) Ald Boc-L-Leucinal (Aldehyde Intermediate) Leu->Ald 1. Weinreb Amide 2. LiAlH4 Reduction Cyano Cyanohydrin Formation (Non-stereoselective) Ald->Cyano NaHSO3, KCN Mix Mixture of Diastereomers (2S,3S) + (2S,3R) Cyano->Mix 1. 6N HCl (Hydrolysis) 2. Boc2O (Reprotection) Sep Chromatographic Separation (Silica Gel) Mix->Sep Methyl Esterification ProdS (2S,3S)-AHMHA (Target) Sep->ProdS Fast Eluting ProdR (2S,3R)-AHMHA (Control/Amastatin Core) Sep->ProdR Slow Eluting

Caption: Synthesis and separation pathway for (2S,3S)-AHMHA, highlighting the critical diastereomeric resolution step.

Application Protocol: Aminopeptidase Inhibition Assay

Once synthesized, (2S,3S)-AHMHA is typically incorporated into a peptide sequence (e.g., AHMHA-Val-Val-Asp) to test for biological activity.

Materials
  • Enzyme: Recombinant Aminopeptidase N (AP-N) or Leucine Aminopeptidase (LAP).

  • Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 10 μM

    
    .
    
Methodology
  • Inhibitor Preparation: Dissolve the AHMHA-containing peptide in DMSO (stock 10 mM). Prepare serial dilutions (100 μM to 0.1 nM).

  • Pre-incubation: Incubate Enzyme (10 nM final) with Inhibitor for 20 minutes at 37°C. Note: AHMHA analogs often exhibit slow-binding kinetics; pre-incubation is mandatory.

  • Reaction Start: Add Leu-AMC substrate (50 μM final).

  • Detection: Monitor fluorescence increase (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes.

  • Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    . For tight-binding inhibitors, fit to the Morrison equation to determine
    
    
    .
Visualization: Mechanism of Action

BindingMechanism Enzyme Protease Active Site (S1 Pocket) Zinc Zn2+ Ion Enzyme->Zinc Coordination AHMHA (2S,3S)-AHMHA Inhibitor Core OH C2-Hydroxyl Group AHMHA->OH SideChain Isobutyl Side Chain (P1 Residue) AHMHA->SideChain OH->Zinc Chelation (Transition State Mimic) SideChain->Enzyme Hydrophobic Interaction

Caption: Schematic of AHMHA binding mode. The C2-hydroxyl chelates the Zinc ion, while the side chain probes the S1 pocket.

Comparative Data Profile

The following table illustrates the typical activity profile of AHMHA stereoisomers against Leucine Aminopeptidase (LAP), highlighting the distinct selectivity of the (2S,3R) vs (2S,3S) configurations.

Compound CoreStereochemistryTarget EnzymeKi (Inhibition Constant)Binding Mode
Amastatin (Natural) (2S, 3R)Cytosolic LAP~ 0.2 nMTight-binding, optimal S1 fit
Amastatin (Natural) (2S, 3R)Aminopeptidase M~ 20 nMCompetitive
Synthetic Analog (2S, 3S) Cytosolic LAP~ 500 - 1000 nMWeak/Moderate binding
Synthetic Analog (2S, 3S) Bacterial ProteasesVariableOften used to select against mammalian LAP

Note: While (2S,3S) is generally less potent against mammalian LAP than the natural (2S,3R) isomer, this reduction in potency is exactly what makes it valuable for designing selective inhibitors that spare housekeeping enzymes while targeting specific pathogenic proteases with different S1 pocket geometries.

References

  • Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives.[1] Effect of inhibitor structure on slow-binding processes.[1] Journal of Medicinal Chemistry, 27(4), 417–422.

  • Nishizawa, R., Saino, T., et al. (1977). Synthesis of amastatin isomers and their activity. Journal of Medicinal Chemistry, 20(4), 510-515.

  • Aoyagi, T., et al. (1978). Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. The Journal of Antibiotics, 31(6), 636-638.

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426.

Sources

Mechanism of Action for AHMHA-Containing Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanism of action (MOA) for protease inhibitors containing AHMHA (4-amino-3-hydroxy-6-methylheptanoic acid), structurally known as Statine .[1] These molecules represent a class of transition-state isosteres that potently inhibit aspartic proteases (e.g., Pepsin, Cathepsin D, Renin, BACE1).[1][2]

The core efficacy of AHMHA stems from its unique


-amino acid structure, which mimics the unstable tetrahedral intermediate  of peptide bond hydrolysis.[2] By presenting a non-hydrolyzable hydroxyl group to the catalytic aspartate dyad, AHMHA-containing inhibitors (such as Pepstatin A) trap the enzyme in a catalytically inert conformation, effectively "freezing" the reaction mechanism.[2]

Structural Biology & Chemical Basis[1]

The AHMHA Moiety

AHMHA is an unusual


-amino acid.[1][2] Unlike standard 

-amino acids, its backbone is extended by two carbon atoms, and it features a critical hydroxyl group at the

-position relative to the carboxyl.[1][2]
  • IUPAC Name: (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid.[1][3][4][5]

  • Role: It replaces the scissile dipeptide unit (e.g., Leu-Gly) in a substrate sequence.[1][2]

  • Key Feature: The central hydroxyl group (–OH) is the pharmacophore.[2] It mimics the hydration of the amide carbonyl during catalysis.[2]

The Target: Aspartic Protease Active Site

Aspartic proteases function via a catalytic dyad of two aspartic acid residues (typically Asp32 and Asp215 in pepsin numbering).[2][6] These residues activate a "lytic" water molecule to attack the peptide bond.[2]

ComponentPhysiological RoleInteraction with AHMHA
Asp32 General base (activates water)H-bonds to AHMHA hydroxyl proton
Asp215 General acid (protonates leaving group)H-bonds to AHMHA hydroxyl oxygen
Lytic Water NucleophileDisplaced by AHMHA hydroxyl

Mechanism of Action (MOA)

The inhibition mechanism is competitive and reversible, driven by the displacement of the catalytic water molecule .[2]

The "Transition-State Mimicry" Hypothesis

In a standard proteolytic reaction, the enzyme stabilizes a high-energy tetrahedral intermediate formed when water attacks the carbonyl carbon.[2] This intermediate is transient (


 s).[1][2]

AHMHA-containing inhibitors are Transition-State Analogues (TSAs) .[1] They possess a stable tetrahedral geometry at the carbon corresponding to the scissile bond.[2]

  • Binding: The inhibitor enters the active site groove.[2][7]

  • Water Displacement: The AHMHA hydroxyl group occupies the exact spatial position of the lytic water molecule.[2]

  • Locking: The hydroxyl group forms a tight hydrogen-bonding network with the catalytic aspartates (Asp32/Asp215), mimicking the gem-diol transition state.[2]

  • Result: The enzyme cannot proceed because the "scissile" bond is a stable C–C bond, not a labile C–N bond.[2]

Thermodynamic Profile
  • Entropic Gain: Displacement of the ordered lytic water molecule into the bulk solvent provides a favorable entropic contribution (

    
    ).[2]
    
  • Enthalpic Gain: The formation of strong hydrogen bonds between the AHMHA hydroxyl and the catalytic dyad is enthalpically favorable (

    
    ).[2]
    

Visualization: Catalysis vs. Inhibition[2]

The following diagram illustrates the divergence between the natural hydrolytic pathway and the dead-end inhibition complex formed by AHMHA.

MOA_Pathway Substrate Natural Substrate (Peptide Bond) ES_Complex Michaelis Complex (E-S) Substrate->ES_Complex Binding Inhibitor AHMHA Inhibitor (Statine) EI_Complex Inhibitor Complex (E-I) Inhibitor->EI_Complex Competitive Binding Enzyme Aspartic Protease (Asp32/Asp215 + H2O) Enzyme->ES_Complex Binding Enzyme->EI_Complex Competitive Binding TS Tetrahedral Intermediate (Unstable Gem-Diol) ES_Complex->TS Nu: Attack by H2O DeadEnd Catalytic Dead End (Water Displaced) EI_Complex->DeadEnd Hydroxyl Mimicry Product Cleaved Peptides TS->Product Bond Scission

Figure 1: Comparative pathway analysis showing how AHMHA (Statine) diverts the enzyme into a stable, non-reactive complex by mimicking the transition state.[2]

Experimental Protocols (Self-Validating)

To rigorously characterize AHMHA-containing inhibitors, researchers must validate both the binding affinity (


) and the structural mode of binding .[2]
Protocol A: FRET-Based Kinetic Assay ( Determination)

Objective: Determine the inhibition constant (


) using a Fluorescence Resonance Energy Transfer (FRET) substrate.[1][2]

Materials:

  • Enzyme: Recombinant BACE1 or Cathepsin D (10 nM final).

  • Substrate: Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 (Fluorogenic).[1]

  • Inhibitor: Pepstatin A (AHMHA source) or novel analog.[2]

  • Buffer: 50 mM Sodium Acetate, pH 4.5 (Critical for aspartic protease activity).[2]

Workflow:

  • Preparation: Dilute inhibitor in DMSO to create a 10-point dose-response curve (e.g., 0.1 nM to 10

    
    M).
    
  • Pre-incubation: Mix Enzyme (20

    
    L) + Inhibitor (20 
    
    
    
    L) in a black 384-well plate. Incubate for 30 min at RT to allow equilibrium binding.
    • Control: Enzyme + DMSO (No inhibitor).[2]

    • Blank: Buffer only.[2]

  • Initiation: Add Substrate (20

    
    L) to a final concentration equal to its 
    
    
    
    (typically 5-10
    
    
    M).[1][2]
  • Measurement: Monitor fluorescence (Ex 320 nm / Em 405 nm) continuously for 60 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the RFU vs. Time slope.[2]
      
    • Fit data to the Morrison Equation (for tight-binding inhibitors) or standard IC50 models.[1][2]

    • Validation Check: If IC50

      
       [Enzyme], the inhibitor is tight-binding; use Morrison fitting.[1][2]
      
Protocol B: X-Ray Crystallography (Soaking Method)

Objective: Structural confirmation of AHMHA binding mode.[2]

Workflow:

  • Crystallization: Grow apo-crystals of the protease using hanging drop vapor diffusion (e.g., 0.1 M Citrate pH 5.0, 20% PEG 4000).

  • Soaking:

    • Prepare a "harvest buffer" containing the inhibitor at 2-5 mM (saturated).[1][2]

    • Transfer apo-crystals into the inhibitor drop.[1][2]

    • Incubate for 2-24 hours.[1][2] Note: AHMHA inhibitors are often hydrophobic; ensure DMSO < 5% to prevent crystal cracking.[2]

  • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data.

  • Refinement:

    • Look for

      
       electron density in the active site.[1][2]
      
    • Model the AHMHA residue.[2]

    • Validation Check: The distance between AHMHA-OH and Asp catalytic oxygens should be 2.6–3.0 Å.[2]

Workflow Visualization

Experimental_Workflow Start Compound Library (AHMHA Analogs) Screen Primary Screen (FRET Assay @ 10uM) Start->Screen HitVal Hit Validation (IC50 / Ki Determination) Screen->HitVal >50% Inhibition Structural Structural Biology (X-Ray / Cryo-EM) HitVal->Structural Ki < 100nM LeadOpt Lead Optimization (SAR Analysis) Structural->LeadOpt Binding Mode Confirmed LeadOpt->Start Iterative Design

Figure 2: Integrated workflow for the discovery and validation of AHMHA-based protease inhibitors.

References

  • Umezawa, H., et al. (1970).[2][5][8] "Pepstatin, a new pepsin inhibitor produced by Actinomycetes."[2][5][8] The Journal of Antibiotics. Link

  • Marciniszyn, J., et al. (1976).[2][5] "Mode of inhibition of acid proteases by pepstatin."[2][5] Journal of Biological Chemistry. Link

  • Rich, D. H. (1985).[2] "Pepstatin-derived inhibitors of aspartic proteinases.[1][2][4][9][10] A close look at an apparent transition-state analogue inhibitor." Journal of Medicinal Chemistry. Link

  • Das, K., et al. (2024).[2] "Mechanism and Kinetics of HIV-1 Protease Activation." MDPI. Link[1][2]

  • Polgár, L. (1987).[2] "The mechanism of action of aspartic proteases involves 'push-pull' catalysis."[11] FEBS Letters. Link

Sources

Methodological & Application

Protocol for coupling Boc-protected AHMHA in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Strategic Protocol for the Efficient Coupling of Boc-(2S,3R)-3-amino-2-hydroxy-4-methylhexanoic Acid in Boc/Bzl Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in complex peptide synthesis.

Introduction: The Challenge and Significance of AHMHA

(2S,3R)-3-amino-2-hydroxy-4-methylhexanoic acid (AHMHA) is a non-proteinogenic amino acid that constitutes a critical structural component of several bioactive natural products, most notably the Jaspamide (Jasplakinolide) family of cyclodepsipeptides.[1][2] These compounds exhibit potent cytotoxic, antifungal, and insecticidal properties, making them attractive targets for pharmacological investigation and analog development.[1][3]

The incorporation of AHMHA into a peptide sequence via solid-phase peptide synthesis (SPPS) presents significant synthetic challenges.[4] Its structure features two key impediments:

  • Steric Hindrance: As a β-branched amino acid with an additional methyl group on the side chain, the amine group of AHMHA is sterically encumbered, which dramatically slows the kinetics of peptide bond formation.[5]

  • Secondary Hydroxyl Group: The C2 hydroxyl group introduces a potential site for O-acylation, an undesired side reaction where the activated carboxyl group of the incoming amino acid reacts with the hydroxyl group instead of the intended N-terminal amine.

This guide provides a comprehensive, field-proven protocol for the efficient coupling of Boc-protected AHMHA using the Boc/Bzl SPPS strategy. It emphasizes the chemical rationale behind reagent selection and procedural steps to empower researchers to overcome these challenges and achieve high-purity target peptides.

The Boc/Bzl SPPS Strategy: Core Principles for AHMHA Incorporation

The Boc/Bzl strategy is a foundational approach in SPPS.[6] It utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and typically employs more robust, benzyl-based protecting groups for amino acid side chains.[7] The repetitive cycle for each amino acid addition involves two key steps:

  • Deprotection: Removal of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[6]

  • Coupling: Formation of the peptide bond between the newly liberated N-terminal amine and the activated carboxyl group of the next Boc-protected amino acid.[8]

A critical feature of Boc-SPPS is the neutralization step. After TFA treatment, the N-terminal amine exists as a TFA salt, which must be neutralized to the free amine form to enable its nucleophilic attack during the coupling reaction.[7] This is typically achieved with a tertiary base like N,N-diisopropylethylamine (DIEA).[7]

Optimizing the Coupling Reaction: Reagent Selection

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient to overcome the high activation energy barrier presented by sterically hindered residues like AHMHA.[9] Success hinges on the use of more potent in-situ activating reagents, which convert the carboxylic acid into a highly reactive ester intermediate.[9]

These reagents fall into two main classes: aminium/uronium salts and phosphonium salts. Their use significantly accelerates coupling rates and drives the reaction toward completion.

Reagent NameClassActivating Species FormedKey Advantages & Considerations
HATU Aminium SaltOAt-esterHighly reactive due to the anchimeric assistance of the pyridine nitrogen in HOAt. Excellent for hindered couplings and helps suppress racemization.[10]
HBTU / HCTU Aminium SaltOBt-ester / O-6-ClBt-esterHBTU is a classic, effective reagent. HCTU is more reactive than HBTU due to the electron-withdrawing properties of the chlorine atom.[9]
PyBOP Phosphonium SaltOBt-esterComparable efficiency to HBTU but avoids the formation of the potentially carcinogenic byproduct HMPA associated with the original BOP reagent.[10][11]
COMU Aminium SaltOxyma-esterA modern reagent with coupling efficiency comparable to HATU.[12] Incorporates the Oxyma Pure leaving group, which is safer (non-explosive) and more soluble than HOBt/HOAt.[12]

For the demanding coupling of Boc-AHMHA, HATU is highly recommended due to its superior reactivity and racemization-suppressing properties.

Detailed Experimental Protocol

This protocol details a single coupling cycle for incorporating Boc-AHMHA onto a peptide-resin using the Boc/Bzl strategy on a standard MBHA resin (for a C-terminal amide).[13]

Materials and Reagents
  • Resin: MBHA resin pre-loaded with the C-terminal amino acid.

  • Amino Acid: Boc-(2S,3R)-AHMHA-OH (4 equivalents relative to resin loading). Note: For optimal results and to prevent O-acylation, the hydroxyl group of AHMHA should ideally be protected, for example, as a benzyl ether (Bzl). If using unprotected AHMHA, the risk of side reactions increases.

  • Coupling Reagent: HATU (3.9 equivalents).

  • Base: N,N-Diisopropylethylamine (DIEA) (8 equivalents).

  • Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). If Trp, Met, or Cys residues are present, add 0.5% dithioethane (DTE) as a scavenger.[7][13]

  • Solvents: N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA). NMP is often preferred for its superior solvating properties, which can help mitigate peptide aggregation.[9]

  • Monitoring: Kaiser test kit.

  • Capping Solution (Optional): Acetic Anhydride/DIEA/NMP.

Step-by-Step Workflow
  • Resin Swelling: Swell the peptide-resin in NMP or DMF (approx. 10 mL per gram of resin) for at least 30 minutes in the reaction vessel.[11]

  • Boc Deprotection: a. Drain the swelling solvent. b. Add the 50% TFA/DCM solution to the resin and shake for 2-3 minutes (pre-wash).[13] c. Drain and add a fresh portion of 50% TFA/DCM solution. Shake for 20-30 minutes.[13] d. Drain the TFA solution.

  • Washing after Deprotection: a. Wash the resin with DCM (3 x 10 mL/g). b. Wash with IPA (2 x 10 mL/g) to remove residual acid. c. Wash with NMP (3 x 10 mL/g) to prepare for neutralization and coupling.

  • Neutralization: a. Add a solution of 10% DIEA in NMP to the resin and shake for 5 minutes. Repeat once. b. Wash the resin thoroughly with NMP (5 x 10 mL/g) to remove all excess base.

  • Pre-activation of Boc-AHMHA: a. In a separate, dry glass vessel, dissolve Boc-AHMHA (4 eq.) and HATU (3.9 eq.) in a minimal volume of NMP. b. Add DIEA (8 eq.) to the solution. c. Allow the activation to proceed for 1-5 minutes. The solution may change color.

  • First Coupling Reaction: a. Add the activated Boc-AHMHA solution to the neutralized peptide-resin in the reaction vessel. b. Shake the mixture for at least 2 hours. Due to steric hindrance, a longer coupling time is necessary.[9]

  • Monitoring for Completion: a. Take a small sample of resin beads (approx. 5-10 mg), wash them thoroughly with ethanol, and perform a Kaiser test.[14] b. Interpretation: A blue color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result indicates a complete reaction. The test may give false negatives for aggregated sequences.[14]

  • Second Coupling (Double Coupling): a. If the Kaiser test is positive (blue), drain the reaction solution and wash the resin with NMP (3x). b. Repeat steps 5 through 7 to perform a second coupling, driving the reaction to completion.[5][9] This step is highly recommended for AHMHA.

  • Capping (Optional): If the Kaiser test remains positive after a double coupling, it is advisable to permanently block any unreacted amines to prevent the formation of deletion peptide impurities.[5] This can be done by treating the resin with a solution of acetic anhydride.

  • Final Washing: Once the coupling is complete (negative Kaiser test), drain the final coupling solution. Wash the resin thoroughly to remove all excess reagents and byproducts: a. NMP (3 x 10 mL/g). b. DCM (3 x 10 mL/g). c. The peptide-resin is now ready for the next deprotection/coupling cycle.

Visualization of the AHMHA Coupling Workflow

The following diagram illustrates the critical decision-making process within the Boc-SPPS cycle for a sterically hindered amino acid like AHMHA.

SPPS_Cycle_AHMHA Start Start: Peptide-Resin (N-term Boc Protected) Deprotection Step 1: Boc Deprotection (50% TFA / DCM) Start->Deprotection Wash_Neut Step 2: Wash & Neutralize (DCM, IPA, NMP, DIEA) Deprotection->Wash_Neut Coupling1 Step 4: First Coupling (≥ 2 hours) Wash_Neut->Coupling1 Preactivate Step 3: Pre-activate Boc-AHMHA + HATU/DIEA Preactivate->Coupling1 KaiserTest Step 5: Kaiser Test Coupling1->KaiserTest Coupling2 Step 6: Second Coupling (Repeat Step 3 & 4) KaiserTest->Coupling2 Positive (Incomplete) FinalWash Step 7: Final Wash (NMP, DCM) KaiserTest->FinalWash Negative (Complete) Coupling2->FinalWash End End: Ready for Next Cycle FinalWash->End

Caption: Workflow for a double-coupling cycle in Boc-SPPS of AHMHA.

Troubleshooting & Advanced Strategies

  • Persistent Low Efficiency: If double coupling with HATU proves insufficient, consider switching to microwave-assisted SPPS (MA-SPPS). The application of microwave energy can dramatically accelerate coupling for hindered residues.[9]

  • Extreme Steric Hindrance: For exceptionally difficult sequences, converting the Boc-AHMHA to its acyl fluoride can provide the necessary reactivity. This can be achieved using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH).[9][12]

  • Aggregation: "Difficult sequences" prone to aggregation can lead to poor solvation and incomplete reactions.[4] Using NMP instead of DMF, or solvent mixtures like DCM/DMF/NMP, can improve outcomes.[9]

Conclusion

The successful incorporation of Boc-AHMHA is achievable through a strategic approach that directly confronts its inherent steric challenges. The keys to success are the selection of a high-potency coupling reagent like HATU, the implementation of a double-coupling protocol, diligent reaction monitoring, and the use of optimal solvents to maintain resin solvation. By understanding the chemical principles outlined in this guide, researchers can confidently synthesize complex AHMHA-containing peptides for advancing pharmaceutical and biological research.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Creative Peptides. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with BOP Reagent.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Frontiers in Bioengineering and Biotechnology. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • PubMed. (2005, September 1).
  • PubMed. (2004, August 15).
  • CPC Scientific. (n.d.).
  • CPC Scientific. (2023, April 14).
  • ResearchGate. (n.d.). SYNTHESIS OF JASPAMIDE ANALOGUES.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • ResearchGate. (2025, August 6).
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • National Institutes of Health (NIH). (n.d.). Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • MDPI. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
  • Chem-Impex. (n.d.). Boc-(2S,3S-3-amino-2-hydroxy-5-methylhexanoic acid.
  • Benchchem. (n.d.). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
  • Wiley Online Library. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development.
  • Biomatik. (2022, November 28).

Sources

Application Note: High-Purity Recrystallization Protocols for (2S,3S)-3-Amino-2-hydroxy-4-methylhexanoic Acid Hydrochloride ((2S,3S)-AHMHA HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S,3S)-3-Amino-2-hydroxy-4-methylhexanoic acid (AHMHA) is a critical chiral building block in the synthesis of various pharmaceutical agents. Its hydrochloride salt form, (2S,3S)-AHMHA HCl, is often the isolated intermediate, and its chemical and stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers and drug development professionals on the principles and practical execution of recrystallization techniques tailored for this polar, chiral molecule. We present two detailed, field-proven protocols—Cooling Recrystallization and Antisolvent Recrystallization—explaining the scientific rationale behind solvent selection and procedural steps to ensure high-purity, crystalline material.

Introduction: The Criticality of Purity for (2S,3S)-AHMHA HCl

(2S,3S)-AHMHA is a non-proteinogenic amino acid that serves as a key structural motif in several therapeutic compounds. The precise stereochemistry of its two chiral centers is essential for its biological activity. Impurities, whether they are diastereomers, enantiomers, or residual reagents from synthesis, can lead to significant reductions in drug efficacy or introduce undesirable toxicological profiles.

The hydrochloride salt is formed by reacting the basic amine group with hydrochloric acid. This conversion serves two primary purposes: it often facilitates easier handling of the compound as a stable, crystalline solid and modifies its solubility profile.[1] However, the crude salt isolated from a reaction mixture invariably contains impurities trapped within the crystal lattice or adsorbed onto the crystal surface. Recrystallization is the most powerful and scalable purification method for removing these impurities to meet the stringent requirements of pharmaceutical development.[2] This guide provides the foundational knowledge and actionable protocols to achieve this.

Foundational Principles: Recrystallization of a Chiral Amine Salt

The success of any recrystallization hinges on understanding the physicochemical properties of the target molecule. (2S,3S)-AHMHA HCl possesses several functional groups that dictate its behavior in various solvents: a protonated amine (ammonium chloride), a carboxylic acid, and a hydroxyl group.

  • Polarity and Salt Nature: The presence of these polar groups, combined with its ionic salt character, makes (2S,3S)-AHMHA HCl a highly polar compound. According to the principle of "like dissolves like," it will exhibit significant solubility in polar solvents (e.g., water, short-chain alcohols) and poor solubility in non-polar organic solvents (e.g., hexanes, diethyl ether).[3]

  • The Goal of Recrystallization: The fundamental basis of this technique is the difference in solubility of the compound in a hot solvent versus a cold solvent.[4] An ideal solvent will dissolve the compound completely at or near its boiling point but will have very low solubility for it at low temperatures (e.g., 0-5 °C), allowing the pure compound to crystallize out upon cooling while impurities remain in the solution (the "mother liquor").[5]

Strategic Solvent System Selection

Choosing the correct solvent is the most critical step in developing a successful recrystallization protocol.[4] The process is empirical but can be guided by the principles outlined above.

Single-Solvent vs. Multi-Solvent Systems
  • Single-Solvent System: This is the simplest approach. The ideal single solvent demonstrates a large solubility differential with temperature. Alcohols like isopropanol or ethanol are often excellent candidates for hydrochloride salts.[6][7]

  • Two-Solvent (Antisolvent) System: This method is employed when no single solvent provides the ideal temperature-solubility profile. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the careful addition of a miscible "antisolvent" in which the compound is insoluble.[8][9] This effectively reduces the overall solubility of the solute in the mixed solvent system, inducing crystallization.[10]

Solvent Screening Workflow

The following workflow provides a systematic approach to identifying a suitable solvent system.

Solvent_Screening cluster_single Single-Solvent Path cluster_anti Antisolvent Path start Crude (2S,3S)-AHMHA HCl test_polar Test Solubility (10-20 mg scale) in Polar Solvents (e.g., IPA, EtOH, MeOH, H2O) start->test_polar dissolves_cold Dissolves at Room Temp? test_polar->dissolves_cold If soluble at RT dissolves_hot Heat to Boiling. Does it Dissolve? test_polar->dissolves_hot If insoluble at RT reject_solvent REJECT: Too Soluble dissolves_cold->reject_solvent Yes find_good Identify 'Good' Solvent (Dissolves at Room Temp) dissolves_cold->find_good No, but dissolves easily crystals_cool Cool to 0°C. Do Crystals Form? dissolves_hot->crystals_cool Yes dissolves_hot->find_good No (Insoluble) protocol_A SUCCESS: Use for Cooling Recrystallization (Protocol A) crystals_cool->protocol_A Yes crystals_cool->find_good No find_anti Identify Miscible 'Antisolvent' (Compound is Insoluble) find_good->find_anti protocol_B SUCCESS: Use for Antisolvent Recrystallization (Protocol B) find_anti->protocol_B

Diagram 1: A decision workflow for selecting an appropriate recrystallization solvent system.

Table 1: Candidate Solvents for (2S,3S)-AHMHA HCl Recrystallization
SolventBoiling Point (°C)PolarityRoleRationale & Safety Notes
Water 100Very HighGood SolventExcellent solvent for polar salts, but solubility may be too high even when cold, leading to poor recovery. Often used in a mixture with an alcohol.
Methanol (MeOH) 65HighGood SolventDissolves many amine salts readily.[11] Its high volatility makes it easy to remove. Often requires an antisolvent due to high dissolving power. Toxic.
Ethanol (EtOH) 78HighGood/SingleGenerally a good balance of dissolving power and ability to crystallize upon cooling. Less toxic than methanol.
Isopropanol (IPA) 82HighGood/SingleExcellent choice for many hydrochloride salts.[7] Lower polarity than EtOH often provides a better solubility differential with temperature.
Ethyl Acetate (EtOAc) 77MediumAntisolventMiscible with alcohols but a poor solvent for hydrochloride salts.[7] Ideal for inducing precipitation. Flammable.
Diethyl Ether (Et₂O) 35LowAntisolvent/WashExcellent antisolvent and final wash solvent due to very low solubility of salts and high volatility.[12] Extremely flammable.
Acetone 56HighGood/AntisolventCan sometimes be used as a primary solvent, but may also serve as an antisolvent with more polar alcohols.[7] Highly flammable.

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocols cluster_A Protocol A: Cooling Recrystallization cluster_B Protocol B: Antisolvent Recrystallization A1 1. Dissolve Crude AHMHA HCl in MINIMUM amount of boiling solvent (e.g., 95:5 IPA/Water) A2 2. (Optional) Perform hot filtration to remove insoluble impurities A1->A2 A3 3. Allow solution to cool SLOWLY to room temperature A2->A3 A4 4. Further cool in an ice-water bath (0-5 °C) for >1 hour A3->A4 A5 5. Collect crystals via vacuum filtration A4->A5 A6 6. Wash crystals with a SMALL amount of ICE-COLD solvent A5->A6 A7 7. Dry crystals under high vacuum A6->A7 B1 1. Dissolve Crude AHMHA HCl in MINIMUM amount of 'good' solvent at RT (e.g., Methanol) B2 2. Add 'antisolvent' (e.g., Ethyl Acetate) dropwise with stirring B1->B2 B3 3. Continue addition until solution remains cloudy (supersaturated) B2->B3 B4 4. Allow mixture to stand (or cool in ice bath) to maximize precipitation B3->B4 B5 5. Collect crystals via vacuum filtration B4->B5 B6 6. Wash crystals with a SMALL amount of ANTISOLVENT B5->B6 B7 7. Dry crystals under high vacuum B6->B7

Diagram 2: Step-by-step workflows for Cooling and Antisolvent Recrystallization.

Protocol A: Detailed Cooling Recrystallization

This protocol is ideal for a solvent system like 95:5 Isopropanol/Water, where the small amount of water aids dissolution at high temperatures.

  • Dissolution: Place the crude (2S,3S)-AHMHA HCl in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent system and heat to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is just fully dissolved.[6] Using the absolute minimum amount of hot solvent is crucial for maximizing recovery.[3]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the desired compound from crystallizing prematurely during filtration.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-ordered crystals, which are typically purer than small crystals formed by rapid cooling.[13]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least one hour to maximize the precipitation of the product from the now cold, saturated solution.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a very small amount of ice-cold solvent to the crystals to wash away any residual mother liquor. Re-apply the vacuum to pull the wash solvent through. This step removes soluble impurities adhering to the crystal surfaces.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry under high vacuum to a constant weight to remove all residual solvent.

Protocol B: Detailed Antisolvent Recrystallization

This protocol is effective when the compound is too soluble in all candidate single solvents, even when cold. A Methanol/Ethyl Acetate system is a common example.

  • Dissolution: At room temperature, dissolve the crude (2S,3S)-AHMHA HCl in the minimum possible volume of the "good" solvent (e.g., Methanol). Ensure all solid is completely dissolved.

  • Antisolvent Addition: While stirring the solution, add the "antisolvent" (e.g., Ethyl Acetate) dropwise from a burette or dropping funnel.

  • Induce Supersaturation: Continue adding the antisolvent until the solution becomes faintly but persistently cloudy (turbid). This indicates the point of supersaturation where crystallization will begin.[9] If the solution becomes too cloudy, add a single drop of the "good" solvent to clarify it.

  • Crystallization: Allow the flask to stand undisturbed at room temperature. For maximum recovery, the flask can be cooled in an ice bath after initial crystal formation is observed.

  • Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the pure, cold antisolvent to remove the mother liquor.

  • Drying: Dry the purified, crystalline product under high vacuum to a constant weight.

Troubleshooting and Process Optimization

ProblemProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- The solution is too concentrated.- Re-heat the mixture to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly.[4][13]
No Crystals Form - The solution is supersaturated.- Not enough solute is present (solution is too dilute).- Induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface.[3]- Add a "seed crystal" of pure compound.- If the solution is too dilute, carefully evaporate some solvent and allow it to cool again.
Poor Recovery - Too much solvent was used during dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the absolute minimum amount of hot solvent for dissolution.[3]- Ensure the cooling step is sufficient (low temperature, adequate time).- Consider switching to an antisolvent method which often gives higher yields.[14]
Low Purity - Cooling was too rapid, trapping impurities.- Insufficient washing of the final crystals.- Ensure the initial cooling phase is slow and undisturbed.[6]- Repeat the recrystallization process (a "double recrystallization").- Ensure the crystal cake is washed with fresh, cold solvent.

Purity Assessment of Final Product

After recrystallization and drying, the purity of the (2S,3S)-AHMHA HCl should be confirmed.

  • Melting Point: A pure crystalline solid will exhibit a sharp, narrow melting point range.

  • Chromatography (HPLC): High-Performance Liquid Chromatography is the definitive method. A chiral HPLC method should be used to confirm the enantiomeric and diastereomeric purity, while a standard reversed-phase method can assess overall chemical purity.[12]

  • Spectroscopy (NMR): ¹H NMR can confirm the chemical structure and the absence of solvent or other organic impurities.

References

  • Filo. (2025, September 19).
  • The Basics. (n.d.). Recrystallization and Acid/Base Extraction. Rhodium.ws.
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
  • Jiang, S., et al. (2023, August 27). Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystallization. MDPI. Available at: [Link]

  • Various Authors. (2017, February 7). Purification of organic hydrochloride salt?
  • BenchChem. (n.d.). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • Various Authors. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
  • Various Authors. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective ...
  • University of Rochester, Department of Chemistry. (n.d.).
  • RISE. (n.d.).
  • Various Authors. (2025, August 5). Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride.
  • Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Liberty University. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing.
  • Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC)
  • Hayashi, K., et al. (n.d.). Solubilities Studies of Basic Amino Acids. J-STAGE.
  • UCT Science. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • University of Missouri-St. Louis. (n.d.).
  • Various Authors. (2011, July 19). Solubility of organic amine salts. Sciencemadness.org.
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). (2S,3S)-3-Amino-2-hydroxyhexanoic acid.
  • PubChem. (n.d.). (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses.
  • ECHEMI. (n.d.).
  • ChemBK. (2024, April 9). (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?
  • Google Patents. (n.d.).
  • MIT OpenCourseWare. (n.d.).
  • Columbia University. (n.d.).

Sources

Application Note: Fmoc Protection of 3-Amino-2-Hydroxy-5-Methylhexanoic Acid

[1]

Part 1: Strategic Analysis & Chemical Logic

The Target Molecule & Challenge

The target molecule, 3-amino-2-hydroxy-5-methylhexanoic acid , contains three reactive functionalities:

  • 
    -Amino group (Nucleophile):  The target for protection.
    
  • 
    -Hydroxyl group:  A potential site for side reactions (
    
    
    -acylation).
  • Carboxylic Acid: Requires ionization for solubility but risks activation if improper reagents are used.

The primary challenge is chemoselectivity . Standard acyl chlorides (Fmoc-Cl) are highly reactive and often lead to significant

The Solution: Fmoc-OSu via Schotten-Baumann

To ensure high fidelity, this protocol utilizes


-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)1
  • Selectivity: The succinimidyl carbonate is less reactive than the acid chloride, showing a strong preference for the amine (

    
    -acylation) over the hydroxyl (
    
    
    -acylation) under controlled pH.
  • Suppression of Polymerization: Unlike Fmoc-Cl, Fmoc-OSu does not generate mixed anhydrides with the carboxylic acid, effectively eliminating the formation of oligomeric byproducts (dipeptides).

Reaction Mechanism & pH Control

The reaction proceeds via a Schotten-Baumann type mechanism in a biphasic or semi-aqueous system.

  • Base Choice: Sodium Bicarbonate (NaHCO

    
    ) is preferred over Sodium Carbonate (Na
    
    
    CO
    
    
    ). NaHCO
    
    
    maintains a pH of ~8.5, which is sufficient to deprotonate the amine (pKa ~9-10, lowered by the adjacent electron-withdrawing hydroxyl/carboxyl) but low enough to minimize hydrolysis of the Fmoc group or deprotonation of the hydroxyl group (pKa ~14-15).
  • Solvent System: A 1:1 mixture of Water:Dioxane (or Water:Acetone) ensures solubility of both the zwitterionic amino acid and the lipophilic Fmoc-OSu reagent.

Part 2: Visualization of Workflows

Reaction Pathway & Logic

The following diagram illustrates the critical decision points and chemical pathways involved in this synthesis.

Fmoc_Protection_WorkflowStartStart: 3-amino-2-hydroxy-5-methylhexanoic acidSolubilizationSolubilization(Water/Dioxane + NaHCO3)Start->SolubilizationReagent_AddAddition of Fmoc-OSu(1.1 eq, controlled rate)Solubilization->Reagent_AddReactionReaction(pH 8.0-9.0, RT, 18h)Reagent_Add->ReactionCheck_IPCIPC: HPLC/TLCReaction->Check_IPCSide_RxnSide Reaction:O-Fmoc FormationCheck_IPC->Side_RxnHigh pH (>10)Workup_WashWorkup Phase 1:Wash with Et2O (Remove Fmoc-OSu)Check_IPC->Workup_WashComplete ConversionSide_Rxn->Workup_WashHydrolysis during workup (often auto-corrects)Desired_PathMajor Product:N-Fmoc-AHMHAWorkup_AcidWorkup Phase 2:Acidify to pH 2.0 (1N HCl)Workup_Wash->Workup_AcidExtractionExtraction:Ethyl AcetateWorkup_Acid->ExtractionFinalFinal Product:Fmoc-3-amino-2-hydroxy-5-methylhexanoic acidExtraction->Final

Caption: Operational workflow for Fmoc protection, highlighting critical control points (IPC) and potential side reaction pathways.

Part 3: Detailed Experimental Protocol

Reagents & Materials
ReagentSpecificationRole
Start Material 3-amino-2-hydroxy-5-methylhexanoic acidSubstrate
Fmoc-OSu >99% PurityProtecting Agent
NaHCO

ACS Reagent GradeBase / pH Buffer
1,4-Dioxane HPLC Grade (or Acetone)Co-solvent
Water Milli-Q / DeionizedSolvent
Ethyl Acetate ACS GradeExtraction Solvent
HCl (1N) Standardized SolutionAcidification
Step-by-Step Methodology
Step 1: Solubilization
  • Weigh 1.0 equivalent (e.g., 1.0 g, 6.2 mmol) of 3-amino-2-hydroxy-5-methylhexanoic acid into a round-bottom flask.

  • Add 15 mL of Water .

  • Add 2.0 equivalents (e.g., 1.04 g) of solid NaHCO

    
    .
    
  • Stir until complete dissolution. The solution will be slightly basic (pH ~8.5).

    • Note: If the amino acid is stubborn, mild sonication can be used. Do not heat above 35°C.

Step 2: Reaction
  • Dissolve 1.1 equivalents (e.g., 2.3 g) of Fmoc-OSu in 15 mL of 1,4-Dioxane .

    • Why Dioxane? It is miscible with water and solubilizes Fmoc-OSu effectively. Acetone is a viable green alternative but requires careful evaporation later to avoid bumping.

  • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes.

    • Critical: Slow addition prevents precipitation of Fmoc-OSu before it can react.

  • Stir the resulting white, turbid mixture vigorously at Room Temperature (20–25°C) for 18–24 hours .

Step 3: In-Process Control (IPC)
  • Perform TLC (Solvent: CHCl

    
    :MeOH:AcOH 85:10:5) or HPLC.[2]
    
    • Criteria: Disappearance of the free amino acid (ninhydrin positive) and appearance of the Fmoc-derivative (UV active at 254 nm).

Step 4: Workup & Purification
  • Organic Wash: Dilute the reaction mixture with 30 mL water. Wash with Diethyl Ether or MTBE (2 x 30 mL).

    • Purpose: This removes unreacted Fmoc-OSu and Fmoc-byproducts (like dibenzofulvene). The product remains in the aqueous phase as the sodium salt.

  • Acidification: Cool the aqueous phase to 0–5°C (ice bath).

  • Slowly add 1N HCl dropwise with stirring until pH reaches 2.0–2.5 .

    • Observation: The product will precipitate as a white oil or solid.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Drying: Combine organic layers, wash with Brine (1 x 30 mL), and dry over anhydrous Na

    
    SO
    
    
    .
  • Isolation: Filter and concentrate under reduced pressure (Rotavap) to yield a crude white foam/solid.

  • Crystallization: Recrystallize from Ethyl Acetate/Hexane or DCM/Petroleum Ether to obtain the pure product.

Part 4: Quality Control & Characterization

To validate the synthesis, the final product must meet the following criteria.

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O Gradient)> 98.0% Area
Identity 1H-NMR (DMSO-d6 or CDCl3)Conforms to structure
Mass Spec ESI-MS (Positive Mode)[M+Na]+ or [M+H]+ consistent with MW
Appearance VisualWhite to off-white powder
Interpreting the NMR (Key Signals)
  • Fmoc Group: Look for the characteristic aromatic multiplet at 7.3–7.9 ppm (8 protons) and the aliphatic CH-CH

    
     signals of the fluorenyl ring at 4.2–4.5 ppm .
    
  • 
    -Proton (CH-OH):  A multiplet around 3.8–4.1 ppm .
    
  • 
    -Proton (CH-NH):  A multiplet around 3.5–3.8 ppm , showing coupling to the NH doublet.
    
  • Amide NH: A doublet around 7.0–7.5 ppm (solvent dependent).

Part 5: Troubleshooting & Optimization

Issue: -Acylation (Formation of Di-Fmoc)

If the reaction pH exceeds 10, you may observe a less polar spot on TLC corresponding to the

  • Correction: The

    
    -Fmoc linkage is an unstable carbonate. It can be cleaved selectively by treating the crude residue with a mild base (e.g., NaHCO
    
    
    in MeOH/Water) for 1-2 hours, or it often hydrolyzes spontaneously during the workup if the acidification step is not rushed.
Issue: Low Solubility of Amino Acid

If the starting material does not dissolve in the NaHCO

  • Action: Increase the water volume or add a small amount of Dioxane before adding the Fmoc-OSu. Ensure the amino acid is fully dissolved or finely suspended before reagent addition to ensure reaction homogeneity.

Issue: Gelatinous Precipitate during Acidification
  • Action: This is common for hydrophobic amino acids. Add Ethyl Acetate immediately as the acid is added to extract the product as it protonates, preventing the formation of an intractable gum.

References

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Chemoselective O-acylation of hydroxyamino acids. National Institutes of Health (PMC). Available at: [Link]

Preparation of AHMHA methyl ester for peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Utilization of (2S,3R)-3-Amino-2-hydroxy-4-methylhexanoic Acid (AHMHA) Methyl Ester in Peptide Synthesis

Abstract

(2S,3R)-3-amino-2-hydroxy-4-methylhexanoic acid (AHMHA) is a non-proteinogenic amino acid that serves as a crucial structural component in various bioactive peptides, including certain protease inhibitors. Its unique β-amino, α-hydroxy functionality imparts specific conformational constraints and hydrogen bonding capabilities that are vital for molecular recognition and biological activity. The effective incorporation of AHMHA into a peptide sequence requires a strategic approach to protect its reactive functional groups. This application note provides a comprehensive guide for the preparation of AHMHA methyl ester, a key intermediate where the carboxylic acid is masked to facilitate subsequent peptide coupling reactions. We will delve into the mechanistic rationale, provide a detailed, validated protocol for its synthesis and purification, and outline its application in a standard peptide coupling workflow.

Introduction: The Significance of AHMHA and the Rationale for Esterification

The synthesis of complex peptides and peptidomimetics is a cornerstone of modern drug discovery. The process involves the sequential formation of amide (peptide) bonds between amino acid monomers.[1] To achieve a specific sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids—namely the α-amino group, the α-carboxyl group, and any reactive side chains—must be temporarily masked with protecting groups.[2][3]

AHMHA presents a unique challenge due to its multiple reactive sites: an amino group, a hydroxyl group, and a carboxyl group. When incorporating AHMHA into a peptide chain, the goal is typically to form a peptide bond between its amino group and the carboxyl group of the preceding amino acid. To achieve this, AHMHA's own carboxyl group must be inactivated to prevent it from participating in the reaction.[4]

Conversion to a methyl ester is a common and effective strategy for carboxyl protection.[5] The methyl ester is relatively stable under the basic conditions often used for N-terminal Fmoc deprotection but can be readily cleaved (saponified) under controlled basic conditions at the final stage of synthesis if the free C-terminus is required. This guide focuses on a reliable method for the synthesis of AHMHA methyl ester hydrochloride via the use of trimethylchlorosilane (TMSCl) in methanol, a method known for its mild conditions and good yields.[5][6]

Synthesis of AHMHA Methyl Ester Hydrochloride

The esterification of an amino acid using methanol in the presence of TMSCl is a facile and efficient process.[7] The reaction proceeds through the in situ generation of hydrochloric acid (HCl), which catalyzes the Fischer esterification reaction.[8][9] TMSCl reacts with methanol to form methoxytrimethylsilane and HCl. The anhydrous HCl then protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8]

Visual Workflow: Esterification of AHMHA

G cluster_start Starting Material cluster_reagents Reaction cluster_product Product AHMHA AHMHA Reaction Stir in Methanol (MeOH) with Trimethylchlorosilane (TMSCl) at Room Temperature AHMHA->Reaction Product AHMHA Methyl Ester Hydrochloride Reaction->Product

Caption: Synthesis of AHMHA Methyl Ester Hydrochloride.

Protocol 2.1: Preparation of AHMHA Methyl Ester Hydrochloride

This protocol details the esterification of (2S,3R)-3-amino-2-hydroxy-4-methylhexanoic acid.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (Example)Moles (mmol)
AHMHA161.201.61 g10.0
Anhydrous Methanol (MeOH)32.0450 mL-
Trimethylchlorosilane (TMSCl)108.642.54 mL (2.17 g)20.0
Diethyl Ether-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, suspend AHMHA (1.61 g, 10.0 mmol) in anhydrous methanol (50 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add trimethylchlorosilane (2.54 mL, 20.0 mmol) dropwise to the stirred suspension over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction between TMSCl and methanol.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-16 hours. The suspension should gradually become a clear solution as the starting material is converted to its more soluble hydrochloride salt.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a viscous oil or a semi-solid.

  • Precipitation: Add 50 mL of diethyl ether to the residue and stir vigorously. This will cause the product, AHMHA methyl ester hydrochloride, to precipitate as a white solid. Causality Note: The hydrochloride salt is insoluble in diethyl ether, allowing for its isolation from any non-polar impurities.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with two portions of 20 mL diethyl ether to remove any residual TMSCl-derived byproducts.

  • Drying: Dry the white solid under high vacuum for 4-6 hours to yield the final product. The expected yield is typically in the range of 85-95%.

Protocol 2.2: Characterization of AHMHA Methyl Ester

The structure and purity of the synthesized ester should be confirmed.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is the primary method for structural confirmation. The presence of a singlet peak around 3.7 ppm is characteristic of the methyl ester protons.[10]

Proton AssignmentTypical Chemical Shift (δ ppm)Multiplicity
-OCH₃ (Ester)~3.7Singlet
H -2 (α-proton)~4.0-4.2Doublet
H -3 (β-proton)~3.3-3.5Multiplet
Other alkyl protons~0.8-1.8Multiplets
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (AHMHA methyl ester). Calculated for C₈H₁₇NO₃: 175.12. Found: [M+H]⁺ = 176.1.

Application: Peptide Coupling with AHMHA Methyl Ester

With the carboxyl group protected as a methyl ester, the AHMHA derivative is now ready for peptide bond formation. The next crucial step is the protection of the N-terminus to prevent oligomerization during the coupling reaction.[11] The choice between Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) protection depends on the overall strategy for the peptide synthesis (e.g., solid-phase vs. solution-phase, and the chemistry used for subsequent deprotections).[12]

Visual Workflow: Peptide Coupling

G cluster_start Reactants cluster_activation Activation cluster_coupling Coupling cluster_product Product AA1 N-Protected Amino Acid (AA1) Activator Add Coupling Reagent (e.g., EDC/HOBt or HATU) + Base (e.g., DIPEA) AA1->Activator AHMHA_ester AHMHA Methyl Ester (as Amine Component) Coupling Peptide Bond Formation AHMHA_ester->Coupling Activator->Coupling Dipeptide Protected Dipeptide (AA1-AHMHA-OMe) Coupling->Dipeptide

Caption: General workflow for peptide coupling.

Protocol 3.1: General Peptide Coupling (Solution-Phase)

This protocol describes a standard solution-phase coupling using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[1][13]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (Example)Moles (mmol)
N-Boc-L-Alanine (as AA1)189.210.95 g5.0
AHMHA Methyl Ester HCl211.691.06 g5.0
EDC·HCl191.701.15 g6.0
HOBt135.120.81 g6.0
DIPEA129.242.61 mL (1.94 g)15.0
Anhydrous DCM-50 mL-

Procedure:

  • Carboxyl Activation: In a 100 mL round-bottom flask, dissolve the N-protected amino acid (e.g., N-Boc-L-Alanine, 0.95 g, 5.0 mmol) and HOBt (0.81 g, 6.0 mmol) in anhydrous dichloromethane (DCM, 25 mL). Cool the solution to 0 °C in an ice bath.

  • Add Coupling Reagent: Add EDC·HCl (1.15 g, 6.0 mmol) to the solution and stir for 20-30 minutes at 0 °C. This forms the HOBt active ester, which minimizes the risk of racemization.[1]

  • Amine Component Preparation: In a separate flask, dissolve the AHMHA methyl ester hydrochloride (1.06 g, 5.0 mmol) in anhydrous DCM (25 mL). Add diisopropylethylamine (DIPEA, 2.61 mL, 15.0 mmol) to neutralize the hydrochloride salt and provide the necessary basic environment for the coupling reaction. Causality Note: At least two equivalents of base are needed: one to free the amine from its HCl salt and one to neutralize the HCl generated during the coupling.

  • Coupling Reaction: Add the solution of the amine component (from step 3) to the activated carboxyl component (from step 2) at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up: a. Dilute the reaction mixture with 50 mL of DCM. b. Wash the organic layer sequentially with 50 mL of 5% citric acid solution, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to obtain the pure protected dipeptide.

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Trimethylchlorosilane (TMSCl): TMSCl is corrosive and reacts with moisture to produce HCl gas. Handle with care and avoid inhalation of vapors.

  • Carbodiimides (EDC): Carbodiimides are potent allergens and sensitizers. Avoid skin contact and inhalation.

  • Solvents: Dichloromethane and diethyl ether are volatile and flammable. Work away from ignition sources.

  • Emergency Response: An emergency eyewash and safety shower should be readily accessible.[15] In case of skin contact with corrosive reagents, flush the affected area with copious amounts of water for at least 15 minutes.[16]

Conclusion

The preparation of AHMHA methyl ester is a critical first step for the successful incorporation of this valuable, non-proteinogenic amino acid into peptide structures. The protocol described, utilizing TMSCl in methanol, offers a reliable and high-yielding method for the necessary carboxyl group protection. The subsequent application in a standard EDC/HOBt-mediated peptide coupling demonstrates its utility as a versatile building block for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis.

References

  • Gajam, V., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1113-1123. Available at: [Link]

  • Mathews, J. (2017). What safety precautions should you take into consideration when handling ammonia? Answers.com. Available at: [Link]

  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Protecting groups in peptide synthesis: an overview of the chemistry. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Gajam, V., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Available at: [Link]

  • Jaysons Chemical Industries. (2025). Handling Anhydrous Ammonia | 5 Safety Tips. Jaysons Chemical Industries. Available at: [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kit. Nacalai Tesque. Available at: [Link]

  • BYJU'S. (n.d.). Esterification. BYJU'S. Available at: [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. Available at: [Link]

  • McGuire, K. (2017). Safe Handling of Anhydrous Ammonia. Ohioline, The Ohio State University. Available at: [Link]

  • Salem, N., et al. (1995). Purification of fatty acid methyl esters by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Methyl Ester Purification Kit (50 tests). Nacalai Tesque. Available at: [Link]

  • Gajam, V., et al. (2008). A convenient synthesis of amino acid methyl esters. National Center for Biotechnology Information. Available at: [Link]

  • Van den Nieuwendijk, A. M. C. H., et al. (2011). Process for the preparation of amino acid methyl esters. Google Patents.
  • GotSafety. (2025). Anhydrous Ammonia Safety. YouTube. Available at: [Link]

  • Meshram, S.M., et al. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Rasayan J. Chem. Available at: [Link]

  • Li, Z., et al. (2010). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester. Google Patents.
  • Ahmad, M., et al. (2014). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. University of the Punjab. Available at: [Link]

  • Rich, D. H., et al. (1984). Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry. Available at: [Link]

  • Minnesota Department of Agriculture. (n.d.). Practice Safety When Handling Anhydrous Ammonia - NH3. Minnesota Department of Agriculture. Available at: [Link]

  • LibreTexts. (2026). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. Available at: [Link]

  • Kascatan-Nebioglu, A., et al. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. PubMed. Available at: [Link]

  • Clark, J. (2004). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • PubChem. (n.d.). (2S,3R)-3-Amino-2-hydroxyhexanoic acid. PubChem. Available at: [Link]

  • Subirós-Funosas, R., et al. (2011). Z-L-Phg-Val-OMe. Organic Syntheses. Available at: [Link]

  • Gan, D. W., et al. (2024). A plausible pathway to prebiotic peptides via amino acid amides on the primordial Earth. Earth and Planetary Physics. Available at: [Link]

  • Ben-Hadda, T., et al. (2009). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. MDPI. Available at: [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace. Available at: [Link]

  • Seebach, D., et al. (1990). (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses. Available at: [Link]

  • ChemBK. (2024). (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid. ChemBK. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab Protocols. Available at: [Link]

  • Lee, H. J., et al. (2000). Role of azaamino acid residue in beta-turn formation and stability in designed peptide. Journal of Peptide Research. Available at: [Link]

  • Muhammadu, A., & Farouk, H. U. (2020). Synthesis of Fatty Acid Methyl Ester (Biodiesel) using Environmentally Benign Catalyst (Yam Peel). CSJ. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of pure methyl ester (a) and methyl ester using... ResearchGate. Available at: [Link]

  • Banfi, L., et al. (2005). Insertion of multiple alpha-amino gamma-lactam (Agl) residues into a peptide sequence by solid-phase synthesis on synphase lanterns. PubMed. Available at: [Link]

  • D'Oca, M. G. M., et al. (2008). Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy. Semantic Scholar. Available at: [Link]

  • Miller, A. W., et al. (2021). Synthesis of Amino Acid α-Thioethers and Late-Stage Incorporation into Peptides. ResearchGate. Available at: [Link]

  • AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. Available at: [Link]

  • Amanote Research. (n.d.). Application of 1h-NMR for the Quantitative Analysis. Amanote Research. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing racemization of AHMHA during peptide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Integrity in AHMHA Peptide Coupling

Executive Summary & Technical Diagnosis

The Core Misconception: When researchers report "racemization of AHMHA" (4-amino-3-hydroxy-6-methylheptanoic acid) during peptide coupling, they are often misinterpreting the chromatographic data.

The Structural Reality: Standard AHMHA (a Statine analog) possesses an achiral


-carbon  (C2 position is a methylene, 

). Therefore, traditional racemization (proton abstraction at the

-position) of the AHMHA residue itself is chemically impossible.

The Actual Culprits: If you observe peak splitting or diastereomeric impurities in your HPLC/UPLC traces, it is almost certainly due to one of three mechanisms:

  • Racemization of the Partner Amino Acid: When coupling to the N-terminus of AHMHA, the steric bulk of the AHMHA residue slows the reaction, giving the incoming activated amino acid time to racemize via oxazolone formation.

  • Epimerization at C3/C4: Inversion of the chiral centers carrying the hydroxyl (C3) or amino (C4) groups, often caused by harsh activation conditions or retro-aldol mechanisms.

  • 
    -Elimination (Dehydration):  Loss of water across C2-C3 to form an 
    
    
    
    -unsaturated ester (enoate), often mistaken for an epimer due to close retention times.

Troubleshooting Guide: Coupling TO the N-Terminus of AHMHA

Scenario: You are coupling an Fmoc-Amino Acid (e.g., Fmoc-Leu-OH) to the free amine of H-AHMHA-Resin. Symptom: Split peaks in HPLC corresponding to D-Leu-AHMHA and L-Leu-AHMHA.

Mechanism of Failure

The amino group of AHMHA is sterically hindered by the adjacent C3-hydroxyl and C5-isobutyl groups. This hindrance drastically reduces the nucleophilicity of the amine.

  • Result: The coupling reaction rate (

    
    ) slows down.
    
  • Consequence: The activated incoming amino acid (e.g., Fmoc-Leu-OBt) spends more time in its activated state, increasing the probability of oxazolone formation and subsequent racemization (

    
    ).
    
Protocol 1: The Low-Racemization Activation System

Goal: Maximize


 while minimizing base-mediated proton abstraction.
ComponentRecommended ReagentScientific Rationale
Coupling Agent COMU or HATU High reactivity uronium/aminium salts drive the reaction forward faster than carbodiimides, outcompeting racemization.
Additive Oxyma Pure (if using DIC) or HOAt HOAt (7-aza-1-hydroxybenzotriazole) creates a more reactive ester than HOBt due to the pyridine nitrogen effect (neighboring group participation).
Base 2,4,6-Collidine (TMP)Crucial: Collidine is a weaker base (pKa ~7.4) and more sterically hindered than DIPEA (pKa ~10.5). It is sufficient to neutralize the acid but too weak/bulky to abstract the

-proton of the incoming amino acid.

Step-by-Step Workflow:

  • Dissolve: 3.0 eq Fmoc-AA-OH and 3.0 eq HATU in DMF (minimal volume, ~0.1 M).

  • Activate: Add 3.0 eq 2,4,6-Collidine . Do not use DIPEA.

  • Pre-activation: Activate for exactly 30 seconds . (Prolonged pre-activation increases racemization risk).[1]

  • Couple: Add immediately to the AHMHA-resin.

  • Time: React for 2–4 hours. Monitor via Chloranil test (Kaiser test may be false-negative due to steric hindrance).

Note: If using DIC/Oxyma (a safer alternative to HATU), use DIC (3 eq) / Oxyma (3 eq) . This system is naturally acidic/neutral and often requires no additional base, virtually eliminating base-catalyzed racemization.

Troubleshooting Guide: Coupling OF the C-Terminus of AHMHA

Scenario: You are coupling Fmoc-AHMHA-OH to a resin or amine. Symptom: Product mass is -18 Da (Dehydration) or multiple peaks (Epimerization).

Mechanism of Failure

The C3-hydroxyl group is


 to the activated carboxyl.
  • Risk A (Dehydration): Activation of the carboxyl group increases the acidity of the C2 protons. Base-catalyzed elimination of the C3-OH leads to the

    
    -unsaturated product.
    
  • Risk B (O-Acylation): The unprotected C3-OH can act as a nucleophile, attacking the activated carboxyl of another AHMHA molecule (self-polymerization) or the incoming amine.

Protocol 2: Protection and Activation

Recommendation: Always use C3-protected AHMHA derivatives if possible (e.g., Fmoc-AHMHA(TBS)-OH).

If you must use Unprotected AHMHA:

  • Avoid Uronium Salts (HATU/HBTU): These require base (DIPEA), which promotes

    
    -elimination.
    
  • Use Carbodiimide Chemistry:

    • Reagents: DIC (Diisopropylcarbodiimide) + HOBt (or Oxyma).[1]

    • Condition: Base-free .

    • Rationale: The reaction proceeds under slightly acidic conditions, preserving the C3-hydroxyl stereochemistry and preventing dehydration.

Visualizing the Racemization Pathway

The following diagram illustrates why the incoming amino acid racemizes when coupling to AHMHA.

RacemizationPathway cluster_hindrance The Root Cause IncomingAA Activated Incoming AA (e.g., Fmoc-Leu-OAt) Oxazolone Oxazolone Intermediate (Achiral/Planar C-Alpha) IncomingAA->Oxazolone Slow Coupling leads to Side Reaction L_Product Desired L-L Peptide (Stereopure) IncomingAA->L_Product Fast Coupling (k_couple) AHMHA AHMHA Residue (Sterically Hindered Nucleophile) AHMHA->L_Product Nucleophilic Attack D_Product Undesired D-L Peptide (Racemized) AHMHA->D_Product Nucleophilic Attack Oxazolone->L_Product Re-opening via Amine Attack Oxazolone->D_Product Re-opening via Amine Attack note Steric Bulk of AHMHA reduces k_couple

Caption: Figure 1. Kinetic competition between peptide bond formation and oxazolone-mediated racemization. The steric hindrance of AHMHA slows the direct coupling path, allowing the activated amino acid to divert into the racemization pathway.

Frequently Asked Questions (FAQs)

Q1: I see two peaks in my HPLC, but I used HATU/DIPEA. Is it the AHMHA racemizing? A: No. It is highly probable that the amino acid preceding the AHMHA (the one you just coupled) has racemized. HATU is extremely reactive, but DIPEA is a strong base. With the slow kinetics of AHMHA coupling, DIPEA had time to abstract the proton from your incoming amino acid.

  • Fix: Switch to HATU/Collidine or DIC/Oxyma .

Q2: Can I use microwave synthesis to speed up the coupling to AHMHA? A: Proceed with extreme caution. While heat improves kinetics (


), it also exponentially increases the rate of racemization (

) and

-elimination (dehydration).
  • Limit: Do not exceed 50°C . Use Oxyma/DIC as the coupling system, as it is more thermally stable and less prone to racemization than HBTU/DIPEA at high temperatures.

Q3: My mass spec shows [M-18]. What happened? A: You have dehydrated the AHMHA residue (loss of


). This results in an 

-unsaturated derivative. This usually happens if the C3-hydroxyl was unprotected and exposed to strong base (DIPEA/Piperidine) for too long.
  • Fix: Use TBDMS-protected AHMHA or avoid strong bases during the activation step.

References

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[3] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Technical Support Center: Solubility Optimization for AHMHA Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

What is the core issue? Researchers frequently encounter precipitation, gelling, or complete insolubility when attempting to reconstitute AHMHA-containing peptides directly in aqueous buffers (e.g., PBS, Tris).

The "Why" (Chemical Causality): The AHMHA residue (3-amino-2-hydroxy-5-methylhexanoic acid ) is a non-proteinogenic


-amino acid often found in protease inhibitors like Amastatin . Its structure presents two distinct solubility barriers:
  • Hydrophobic Bulk: The side chain resembles Leucine (isobutyl group) but is attached to a longer, more flexible backbone, significantly increasing the hydrophobicity index (Hydropathy > 3.8).

  • Backbone Disruption: As a

    
    -amino acid, AHMHA alters the standard peptide bond spacing, disrupting the formation of solvation-stabilizing hydrogen bonds that standard 
    
    
    
    -amino acids utilize.

Immediate Directive: STOP. Do not attempt to dissolve these peptides directly in saline or phosphate buffers. The ionic strength of these buffers promotes "salting out" (hydrophobic aggregation) before the peptide is fully solvated.

Standard Operating Procedure (SOP): The "Organic Pulse" Method

This protocol uses the principle of dielectric tuning —using a high-dielectric organic solvent to solvate the hydrophobic core before introducing the aqueous phase.

Phase 1: Primary Solubilization (The "Stock")
ParameterRecommendationMechanism
Solvent DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide)High dielectric constant (

) breaks intermolecular hydrophobic aggregates.
Concentration 5–10 mg/mL (High Conc.)Higher concentrations in organics are paradoxically more stable than dilute aqueous suspensions.
Action Vortex vigorously for 30 seconds.Ensures complete wetting of the lyophilized cake.
Visual Check Solution must be crystal clear .If cloudy, sonicate (see Phase 3).
Phase 2: Aqueous Dilution (The "Working Solution")
  • Prepare the Buffer: Use a low-ionic strength buffer (e.g., 10mM Tris or HEPES, pH 7.4). Avoid PBS initially if possible.

  • Dropwise Addition: Add the aqueous buffer to the organic stock (not vice versa) while vortexing.

  • Target Ratio: Maintain the final organic solvent concentration

    
     (v/v) for biological assays.
    

Critical Note: If the peptide precipitates upon adding water, you have hit the Critical Aggregation Concentration (CAC) . You must increase the organic co-solvent percentage or use a chaotropic agent (see Troubleshooting).

Visual Troubleshooting Guide

Diagram 1: The Solubility Decision Tree

This workflow dictates the logical path for rescuing an insoluble AHMHA peptide.

Solubility_Workflow Start Lyophilized AHMHA Peptide Check_Seq Analyze Sequence Charge (Net Charge at pH 7) Start->Check_Seq Charged Charged (+/-) (Arg/Lys or Asp/Glu rich) Check_Seq->Charged >25% Charged Neutral Hydrophobic/Neutral (AHMHA + Leu/Val/Phe) Check_Seq->Neutral Mostly Hydrophobic pH_Adjust Adjust pH away from pI (Acetic Acid or NH4OH) Charged->pH_Adjust Org_Solvent Dissolve in 100% DMSO (Stock 10mg/mL) Neutral->Org_Solvent Dilute Dilute with Water (Dropwise) Org_Solvent->Dilute Precip Precipitation? Dilute->Precip Success Proceed to Assay Precip->Success No Fix_Precip Add Chaotrope (6M Urea or Guanidine) Precip->Fix_Precip Yes pH_Adjust->Success

Caption: Logical flow for determining the correct solubilization strategy based on peptide charge and hydrophobicity.

Advanced Troubleshooting & FAQs

Q1: The solution turns into a gel upon adding water. Why?

Diagnosis: This is


-sheet amyloid-like fibrillization . AHMHA peptides, being hydrophobic, try to hide from water by stacking together.
The Fix: 
  • Sonication: Sonicate the sample in a water bath for 15 minutes. This mechanically disrupts the non-covalent hydrogen bonding networks.

  • pH Shock: If the peptide has ionizable groups, briefly raise or lower the pH to

    
     units away from the isoelectric point (pI) to induce charge repulsion between strands.
    
Q2: Can I use PBS?

Technically Yes, but risky. Phosphate Buffered Saline (PBS) contains ~150mM NaCl. These ions compete for water molecules, effectively stripping the hydration shell from your peptide (the "Salting Out" effect). Recommendation: Dissolve in water or 10mM Tris first. Add concentrated NaCl only after the peptide is fully in solution.

Q3: My assay cannot tolerate DMSO. What now?

If your cells are sensitive to DMSO (>0.1%):

  • Cyclodextrin: Use 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) as an excipient. It forms an inclusion complex with the hydrophobic AHMHA residue, shielding it from water.
  • pH-Driven Solubilization: If the peptide has a free N-terminus (amine) or C-terminus (acid), dissolve in dilute Acetic Acid (0.1M) or Ammonium Hydroxide (0.1M) respectively, then dilute into the assay medium.

Mechanism of Aggregation

Understanding how AHMHA peptides fail is crucial for preventing it.

Diagram 2: Hydrophobic Collapse Mechanism

Aggregation_Mechanism cluster_0 Aqueous Environment (High Energy State) cluster_1 Aggregated State (Low Energy State) Monomer1 AHMHA Peptide (Hydrophobic Surface) Water H2O Network Monomer1->Water Repulsion Aggregate Micelle / Fibril (Hydrophobic Core Buried) Monomer1->Aggregate Entropy Driven (Hydrophobic Effect)

Caption: AHMHA peptides aggregate to minimize the surface area of hydrophobic residues exposed to the polar aqueous solvent.

References

  • Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin analogues. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry. [Link]

Troubleshooting low coupling efficiency of sterically hindered AHMHA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for AHMHA (O-((aminooxy)methyl)hydroxylamine) coupling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the conjugation of this versatile bifunctional crosslinker, particularly with sterically hindered substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Understanding the Core Challenge: Steric Hindrance in Oxime Ligation

AHMHA is a valuable tool for bioconjugation, enabling the formation of stable oxime bonds by reacting with carbonyl groups (aldehydes and ketones). This reaction is highly chemoselective and bioorthogonal, proceeding under mild conditions without the need for metal catalysts.[1] The core of the reaction involves the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon, followed by dehydration to form the oxime linkage.[2]

The primary obstacle to efficient coupling, especially with complex biomolecules or substrates with bulky neighboring groups, is steric hindrance . This physical obstruction impedes the approach of the AHMHA nucleophile to the carbonyl carbon, dramatically slowing down the reaction rate.[3] Ketones are inherently less reactive than aldehydes due to both electronic effects and greater steric bulk from their two alkyl substituents, which creates a more congested environment around the carbonyl carbon.[4] This guide will walk you through a logical, evidence-based approach to overcoming these challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am observing very low or no coupling of AHMHA to my substrate. What are the most likely causes?

Low coupling efficiency is the most common issue, and it typically stems from a combination of factors related to steric hindrance and suboptimal reaction kinetics.

  • Inherent Substrate Reactivity: As mentioned, ketones react significantly slower than aldehydes.[4] The reaction rate for a sterically hindered ketone can be thousands of times slower than for a simple ketone.[3]

  • Suboptimal pH: The uncatalyzed oxime ligation reaction is fastest at an acidic pH of around 4.5.[5][6] At this pH, the dehydration of the tetrahedral intermediate is efficient. However, many biomolecules are not stable under these acidic conditions. At neutral pH (7.0-7.4), the reaction is notoriously slow, necessitating the use of a catalyst.[4][5]

  • Absence or Inefficiency of Catalyst: For reactions at or near neutral pH, a nucleophilic catalyst is essential to achieve a reasonable reaction rate, especially with ketones or when using low reactant concentrations.[6][7][8]

  • Insufficient Reaction Time or Temperature: Overcoming the activation energy barrier for sterically hindered substrates requires more energy and time. Reactions that work in hours for simple substrates may require days for more complex ones.[3]

  • Reagent Integrity: Ensure the freshness and purity of your AHMHA and carbonyl-containing molecule.[5]

Q2: How can I systematically optimize my reaction conditions to improve yield?

A systematic approach is crucial. We recommend optimizing parameters in the order of greatest probable impact: Catalyst, pH, and then Time/Temperature.

Below is a troubleshooting workflow to guide your optimization process.

TroubleshootingWorkflow Start Low Coupling Yield Check_Catalyst 1. Introduce/Optimize Catalyst (e.g., mPDA or pPDA) Start->Check_Catalyst Is reaction at neutral pH or substrate a ketone? Check_pH 2. Adjust Reaction pH Check_Catalyst->Check_pH Yield still low Check_Time_Temp 3. Increase Time & Temperature Check_pH->Check_Time_Temp Yield still low Check_Concentration 4. Increase Reagent Concentration Check_Time_Temp->Check_Concentration Yield still low Analyze_Product Analyze Product Formation (HPLC, MS) Check_Concentration->Analyze_Product Re-run optimized reaction Analyze_Product->Check_Catalyst No, restart optimization cycle Success Sufficient Yield Achieved Analyze_Product->Success Yes

Caption: A logical workflow for troubleshooting low AHMHA coupling efficiency.

ParameterRecommended Starting PointTroubleshooting & Optimization Insights
Catalyst 10-50 mM m-phenylenediamine (mPDA)This is the most critical parameter for hindered substrates. mPDA has been shown to be up to 15 times more efficient than the traditional aniline catalyst, especially for ketones.[7][8] p-Phenylenediamine (pPDA) is also a highly effective alternative.[6] Always use a freshly prepared catalyst solution.
pH pH 6.5 - 7.4 (with catalyst)While the uncatalyzed reaction is optimal at pH ~4.5, this is often not feasible for biomolecules.[5][6] With an effective catalyst like mPDA or pPDA, good rates can be achieved at physiological pH. Buffers like phosphate (PBS) or HEPES are suitable.[9]
Temperature 4°C to 37°CStart at room temperature. For particularly stubborn couplings, increasing the temperature to 37°C can provide the energy needed to overcome the activation barrier.[3] Some studies have even used elevated temperatures (e.g., 75°C) in organic solvents for rapid ligations.[10][11]
Time 12 - 48 hoursSterically hindered reactions are slow.[3] Set up a time-course experiment (e.g., taking aliquots at 2, 6, 12, 24, and 48 hours) and analyze by HPLC or MS to determine the optimal reaction time.
Reagent Ratio 10-20 fold molar excess of AHMHADriving the equilibrium toward product formation can be achieved by increasing the concentration of one reactant. A molar excess of the less expensive or more stable AHMHA reagent is a common strategy.
Co-solvents Aqueous Buffer (Default)If your substrate has poor aqueous solubility, consider adding a water-miscible organic co-solvent like DMSO or DMF. This can also sometimes accelerate reaction kinetics.[10]
Q3: What is the mechanism of aniline-type catalysts, and why are they so important?

Aniline-based catalysts dramatically accelerate oxime formation at neutral pH by providing an alternative reaction pathway. The catalyst first reacts with the carbonyl group to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and reactive towards nucleophilic attack by the aminooxy group of AHMHA than the original carbonyl.[1] This transimination reaction regenerates the catalyst and yields the desired oxime product.

CatalyticMechanism Substrate Substrate (R-C=O) SchiffBase Protonated Schiff Base (R-C=N+H-Ar) More Reactive Substrate->SchiffBase + H+ Catalyst Catalyst (Ar-NH2) Catalyst->SchiffBase Oxime Oxime Product (R-C=N-O-R') SchiffBase->Oxime + AHMHA AHMHA AHMHA (H2N-O-R') AHMHA->Oxime Oxime->Catalyst - Catalyst (regenerated)

Caption: Catalytic mechanism of aniline derivatives in oxime ligation.

CatalystRelative EfficiencyRecommended ForKey Considerations
Aniline BaselineAldehydes; Acidic pHThe "classic" catalyst. Less effective at neutral pH and for ketones compared to newer options.[6][7]
p-Phenylenediamine (pPDA) HighAldehydes & Ketones; pH 4-7Highly effective across a broad pH range.[6] Can sometimes cause dimerization at high temperatures in organic solvents.[10]
m-Phenylenediamine (mPDA) Very HighSterically Hindered Ketones ; Neutral pHOften the catalyst of choice for difficult couplings. Up to 15x more efficient than aniline for ketones.[7][8]
Q4: How can I reliably analyze my reaction and confirm product formation?

Proper analysis is key to any optimization workflow. You must be able to distinguish starting materials from the final product.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique. The product conjugate will typically be more hydrophobic than the starting biomolecule and will have a different retention time. HPLC can be used to monitor the disappearance of starting material and the appearance of the product, allowing for quantification of reaction yield.[5]

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the identity of the product peak observed by HPLC. The measured mass of the product should correspond to the sum of the masses of your substrate and the AHMHA fragment, minus the mass of water.

  • SDS-PAGE (for protein conjugates): If you are conjugating AHMHA to a protein, a successful reaction (e.g., PEGylation via an AHMHA linker) will often result in a noticeable shift in the molecular weight, which can be visualized on a Coomassie-stained gel.

Experimental Protocols

Protocol 1: General Procedure for Catalyzed AHMHA Coupling to a Protein

This protocol provides a starting point for the conjugation of AHMHA to a protein containing a sterically hindered ketone (e.g., incorporated p-acetylphenylalanine).

Materials:

  • Protein solution in a suitable buffer (e.g., 100 mM Phosphate Buffer, pH 7.0).

  • AHMHA dihydrochloride.

  • m-Phenylenediamine (mPDA) catalyst.

  • Anhydrous DMSO.

  • Quenching reagent (e.g., acetone or a small molecule aldehyde).

  • Purification system (e.g., dialysis, SEC, or TFF).

Procedure:

  • Prepare Reagents:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 500 mM stock solution of mPDA in DMSO. Note: Prepare this solution fresh immediately before use.

    • Prepare a 1 M stock solution of AHMHA in reaction buffer.

  • Initiate Reaction:

    • To your protein solution, add the mPDA stock solution to a final concentration of 50 mM. Mix gently by pipetting.

    • Add the AHMHA stock solution to achieve a 10-20 fold molar excess over the protein.

  • Incubation:

    • Incubate the reaction mixture at room temperature (or 37°C for difficult substrates) for 12-48 hours with gentle shaking. Protect from light if any components are light-sensitive.

    • (Optional) Take small aliquots at various time points (e.g., 2, 6, 12, 24 h) for HPLC analysis to monitor progress.

  • Quench Reaction (Optional but Recommended):

    • To consume any unreacted AHMHA, add a 5-fold molar excess of acetone (relative to AHMHA) and incubate for an additional 1 hour.

  • Purification:

    • Remove the excess AHMHA, catalyst, and quenching reagent by dialysis against a suitable storage buffer or by using size-exclusion chromatography (SEC).

  • Analysis:

    • Confirm the final product by LC-MS to verify the mass increase corresponding to the AHMHA conjugate.

    • Determine purity and yield using RP-HPLC.

Protocol 2: Monitoring Reaction Progress by RP-HPLC

Procedure:

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Quench and Dilute: Immediately quench the reaction in the aliquot by diluting it into an HPLC vial containing a suitable mobile phase (e.g., 95 µL of 0.1% TFA in water). This prevents further reaction prior to analysis.

  • HPLC Analysis:

    • Inject the diluted sample onto a C18 reversed-phase column.

    • Run a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5% to 95% acetonitrile over 30 minutes.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm for peptide bonds or 280 nm for aromatic residues).

  • Data Interpretation:

    • Identify the peaks corresponding to your starting material and the product. The product peak should increase over time as the starting material peak decreases.

    • Calculate the percent conversion by integrating the peak areas.

References

  • BenchChem. (n.d.). Steric hindrance effects in bioconjugation with long PEG chains.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric control of reactivity: formation of oximes, benzodiazepinone N-oxides and isoxazoloquinolinones. RSC Publishing.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Sterically Hindered Ketoximes.
  • ResearchGate. (2025, August 6). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Agten, S. M., Suylen, D. P. L., & Hackeng, T. M. (2016). Oxime Catalysis by Freezing. Bioconjugate Chemistry, 27(1), 42-46.
  • ACS Publications. (n.d.). Studies on the Mechanism of Oxime and Ketimine Formation1. Journal of the American Chemical Society.
  • Chemical Communications. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing.
  • ResearchGate. (2025, August 6). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • PMC. (n.d.). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • Creative Proteomics. (n.d.). Carbonyl Compounds and Carbonyl-Reactive Crosslinker.
  • u:scholar. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • ACS Publications. (2013, February 21). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.
  • PMC. (2020, January 20). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation.
  • ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.
  • Chelushkin, P. S., Leko, M. V., Dorosh, M. Y., & Burov, S. V. (2017). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Journal of Peptide Science, 23(1), 13-15.
  • PMC. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to ¹H NMR Chemical Shift Assignment: Differentiating (2S,3S)-AHMHA and (2S,3R)-AHMHA Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide dedicated to the spectroscopic differentiation of the (2S,3S) and (2S,3R) diastereomers of N-Boc-protected 3-amino-2-hydroxy-4-methylpentanoic acid (AHMHA). As a crucial chiral building block in the synthesis of peptidomimetics and protease inhibitors like bestatin, the unambiguous stereochemical assignment of AHMHA is paramount. This guide moves beyond a simple listing of chemical shifts to explain the causal relationships between stereochemistry, molecular conformation, and the resulting ¹H NMR spectrum. We will explore how fundamental principles of nuclear magnetic resonance can be leveraged to provide a self-validating system for isomer identification.

The Theoretical Framework: Why Diastereomers Look Different in NMR

Diastereomers, by definition, have different spatial arrangements at one or more, but not all, chiral centers. This seemingly subtle difference profoundly impacts their three-dimensional structure and, consequently, their NMR spectra. Unlike enantiomers, which are spectroscopically indistinguishable in an achiral solvent, diastereomers possess distinct physical properties and generate unique NMR signatures[1][2]. The key to differentiating the syn (2S,3S) and anti (2S,3R) isomers of AHMHA lies in understanding how their fixed relative stereochemistry dictates their preferred solution-state conformations.

Conformational Preference and the Karplus Relationship

The most powerful tool for this assignment is the analysis of the vicinal coupling constant (³J) between the protons on C2 (H2) and C3 (H3). The magnitude of this coupling is directly related to the dihedral angle (φ) between the H2-C2-C3-H3 bonds, a relationship described by the Karplus equation[3][4].

  • ³J = A cos²φ + B cosφ + C

Where A, B, and C are empirically derived parameters. In practice, this means:

  • An anti-periplanar arrangement (φ ≈ 180°) results in a large coupling constant (typically 8-12 Hz)[4][5].

  • A gauche arrangement (φ ≈ 60°) results in a small coupling constant (typically 0-5 Hz)[3][6].

The syn and anti relationship between the C2-hydroxyl and C3-amino groups forces the molecule into different low-energy staggered conformations to minimize steric strain between the bulky isopropyl and tert-butoxycarbonyl (Boc) groups.

  • (2S,3R)-AHMHA (anti isomer): The lowest energy conformation is predicted to place the H2 and H3 protons in an anti-periplanar orientation. This arrangement minimizes steric clash between the large substituents on C2 and C3. Therefore, the (2S,3R) isomer is expected to exhibit a large ³J(H2,H3) coupling constant.

  • (2S,3S)-AHMHA (syn isomer): To avoid steric repulsion between the adjacent bulky groups, the molecule will preferentially adopt a conformation where the H2 and H3 protons are gauche. Consequently, the (2S,3S) isomer is expected to show a small ³J(H2,H3) coupling constant.

This difference in coupling constants is the single most reliable and unambiguous diagnostic for distinguishing the two isomers.

Through-Space Effects on Chemical Shifts

While J-coupling provides the most definitive evidence, chemical shift (δ) differences, arising from through-space interactions, offer valuable corroborating data. Protons are shielded or deshielded based on their proximity to anisotropic groups (like C=O) and areas of high electron density or steric compression[7][8].

  • Anisotropic Effects: The circulating π-electrons in the carbonyl groups of the carboxylic acid and the Boc protecting group generate a local magnetic field. Protons located in the "shielding cone" (above/below the plane) will shift upfield (lower ppm), while those in the "deshielding plane" (in-plane) will shift downfield (higher ppm)[9][10].

  • Steric Compression: When a proton is forced into close proximity with a bulky group, their electron clouds repel. This distortion can reduce the electron density around the proton, causing a significant downfield (deshielded) shift[7][11].

In the case of the AHMHA isomers, the different preferred conformations will alter the average spatial position of H2 and H3 relative to the isopropyl and Boc groups, leading to predictable, albeit often subtle, differences in their chemical shifts. For example, the proton (H2 or H3) that is spatially closer to the bulky isopropyl group in one isomer compared to the other will likely experience a different degree of steric compression and appear at a different chemical shift[8].

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the necessary steps to acquire high-quality, unambiguous data for isomer assignment. The inclusion of a 2D COSY experiment is critical for validating the assignment of coupling partners.

Sample Preparation
  • Analyte: N-Boc-(2S,3S)-AHMHA and N-Boc-(2S,3R)-AHMHA. The Boc group is essential as it prevents zwitterion formation, improves solubility in common organic solvents, and simplifies the spectrum by removing the labile N-H proton signal.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. CDCl₃ is often preferred for its simplicity, while DMSO-d₆ can be useful for observing hydrogen bonding and often provides better signal dispersion. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • Experiments:

    • Standard 1D ¹H NMR: Acquire with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment is non-negotiable. It will generate cross-peaks between protons that are scalar-coupled, providing an unambiguous confirmation of the H2-H3 coupling partnership.

The following diagram illustrates the logical workflow for this analysis.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis cluster_assign Phase 4: Assignment SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Acq1D 1D ¹H NMR Acquisition (400+ MHz, 16 scans) SamplePrep->Acq1D AcqCOSY 2D ¹H-¹H COSY (Essential for validation) Acq1D->AcqCOSY Confirm coupling partners Process Data Processing (Fourier Transform, Phasing) AcqCOSY->Process Analysis Spectral Analysis (Chemical Shift, Integration, J-Coupling) Process->Analysis Assign Stereochemical Assignment (Compare δ and ³J(H2,H3)) Analysis->Assign

Caption: Experimental workflow for AHMHA isomer differentiation.

Data Analysis and Comparative Assignment

The analysis hinges on the careful measurement of chemical shifts (δ) and, most importantly, the H2-H3 coupling constant (³J). The following table summarizes the predicted ¹H NMR data based on the theoretical principles discussed.

Proton Assignment (2S,3S)-AHMHA (syn) Predicted Data(2S,3R)-AHMHA (anti) Predicted DataKey Diagnostic Feature & Rationale
H2 (CH-OH)~4.0-4.2 ppm (d)~3.8-4.0 ppm (d)Chemical Shift (δ): The spatial environment differs. The exact shift depends on conformation and solvent hydrogen bonding.
H3 (CH-NHBoc)~3.7-3.9 ppm (dd)~3.9-4.1 ppm (dd)Chemical Shift (δ): Diastereotopic environment relative to H2 and the isopropyl group.
³J(H2,H3) ~2-5 Hz (small) ~8-12 Hz (large) Coupling Constant (J): The most definitive parameter. Reflects a gauche dihedral angle for the syn isomer and an anti angle for the anti isomer[3][4].
H4 (CH-(CH₃)₂)~2.0-2.3 ppm (m)~2.0-2.3 ppm (m)Multiplicity: Coupled to H3 and the two methyl groups. Likely a complex multiplet.
Isopropyl CH₃ Two distinct doubletsTwo distinct doubletsDiastereotopicity: The two methyl groups are chemically non-equivalent due to the adjacent chiral centers and will appear as two separate doublets[1][12].
Boc (C(CH₃)₃) ~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)Integration & Singlet: A sharp singlet integrating to 9 protons, characteristic of the Boc group.
COOH Highly variable, broadHighly variable, broadExchange: Signal for the carboxylic acid proton is often broad and its position is highly dependent on concentration and residual water.
Visualizing the Core Logic

The following diagram illustrates the logical chain from stereochemistry to the final NMR observable that enables the assignment.

G cluster_syn (2S,3S) 'syn' Isomer cluster_anti (2S,3R) 'anti' Isomer S_Stereo syn-Stereochemistry (OH and NHBoc on same side) S_Conf Favors Gauche Conformation (H2/H3 Dihedral Angle ≈ 60°) S_Stereo->S_Conf S_J Small ³J(H2,H3) Coupling (2-5 Hz) S_Conf->S_J Karplus Equation [1,2] A_Stereo anti-Stereochemistry (OH and NHBoc on opposite sides) A_Conf Favors Anti-Periplanar Conformation (H2/H3 Dihedral Angle ≈ 180°) A_Stereo->A_Conf A_J Large ³J(H2,H3) Coupling (8-12 Hz) A_Conf->A_J Karplus Equation [1,2]

Caption: Logic diagram linking stereochemistry to J-coupling.

Conclusion

The differentiation of the (2S,3S) and (2S,3R) diastereomers of AHMHA is a classic problem in stereochemical analysis that is elegantly solved by ¹H NMR spectroscopy. While subtle differences in the chemical shifts of H2 and H3 provide supporting evidence, the most unambiguous and reliable diagnostic is the magnitude of the vicinal coupling constant, ³J(H2,H3). A small coupling constant (2-5 Hz) is indicative of the syn isomer, (2S,3S)-AHMHA, while a large coupling constant (8-12 Hz) conclusively identifies the anti isomer, (2S,3R)-AHMHA. By employing a workflow that includes a 2D COSY experiment for validation, researchers can assign the stereochemistry of these important building blocks with the highest degree of confidence.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics. Available at: [Link]

  • Wikipedia. (2023). Karplus equation. Wikipedia. Available at: [Link]

  • Chemistry Student. (2023). Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube. Available at: [Link]

  • Altona, C., & Haasnoot, C. A. G. (1980).
  • Chem Help ASAP. (2022). dihedral angles, J-values, & the Karplus equation. YouTube. Available at: [Link]

  • Pearson. (n.d.). 1H NMR:E/Z Diastereoisomerism. Pearson+. Available at: [Link]

  • Ashenhurst, J. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at: [Link]

  • JoVE. (2024). ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. Journal of Visualized Experiments. Available at: [Link]

  • Zeng, Z., et al. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry. Available at: [Link]

  • Faria, R. B., & Teixeira, M. A. (2018). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo-tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zeng, Z., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. Available at: [Link]

  • University of Calgary. (n.d.). Chem 351/353 Resources. University of Calgary. Available at: [Link]

  • Zeng, Z., et al. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. University of Bath's research portal. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. Available at: [Link]

  • Faria, R. B., & Teixeira, M. A. (2019). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. ResearchGate. Available at: [Link]

  • University of Sheffield. (n.d.). Assignment of 1H-NMR spectra. University of Sheffield. Available at: [Link]

Sources

Comparative Guide: AHMHA (Statine) vs. Structural Analogues in Aspartic Protease Inhibition

[1]

Part 1: Executive Summary & Nomenclature Clarification

The Core Identity: In the context of aspartic protease inhibition, AHMHA (4-amino-3-hydroxy-6-methylheptanoic acid) and Statine are identical entities .

  • Chemical Name: (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (AHMHA).[1][2][3]

  • Trivial Name: Statine (Sta).[3][4]

The Comparative Context: Since AHMHA is Statine, this guide addresses the scientifically critical comparison between Statine (the Leucine-based mimic) and its synthetic structural analogues (the "Alternatives"). In rational drug design, the efficacy of an aspartic protease inhibitor depends heavily on the fit of the P1 side chain into the enzyme's S1 hydrophobic pocket.

Therefore, this guide compares:

  • Statine (AHMHA): The natural isobutyl (Leucine-like) analogue found in Pepstatin A.

  • AHPPA: The phenyl (Phenylalanine-like) analogue.

  • ACHPA: The cyclohexyl (Cyclohexylalanine-like) analogue.

Part 2: Technical Deep Dive & Mechanism
1. Mechanism of Action: Transition State Mimicry

Aspartic proteases (e.g., Pepsin, Renin, Cathepsin D, HIV-1 Protease) operate via a general acid-base mechanism using two catalytic aspartate residues.[4] They hydrolyze peptide bonds by generating a high-energy tetrahedral intermediate .

  • The Inhibitor Logic: Statine and its analogues (AHPPA, ACHPA) are

    
    -amino-
    
    
    -hydroxy acids
    .[1][5] They contain a central hydroxyl group that mimics the tetrahedral transition state of the hydrolytic reaction.[4]
  • Binding Mode: The hydroxyl group forms hydrogen bonds with the catalytic aspartates (Asp32/Asp215 in Pepsin numbering), while the side chain (isobutyl, phenyl, or cyclohexyl) occupies the S1 specificity pocket. This locks the enzyme in a non-productive complex.

2. Visualizing the Pathway

Aspartic_InhibitionSubstratePeptide Substrate(Scissile Bond)TSTetrahedral Intermediate(Unstable)Substrate->TS Hydrolysis InitiationEnzymeAspartic Protease(Active Site Asp-Asp)Enzyme->TS Hydrolysis InitiationComplexEnzyme-Inhibitor Complex(Dead-End)Enzyme->Complex High Affinity (Ki < 1nM)ProductCleaved PeptidesTS->Product CollapseInhibitorStatine/AHMHA Analogue(Stable Transition State Mimic)Inhibitor->Enzyme Competitive BindingInhibitor->Complex High Affinity (Ki < 1nM)Complex->TS Blocks Formation

Figure 1: Mechanism of Action. Statine analogues intercept the enzyme by mimicking the transition state geometry without being hydrolyzable.[4]

Part 3: Comparative Performance Analysis

The choice between Statine (AHMHA), AHPPA, and ACHPA is dictated by the hydrophobicity and size of the S1 pocket of the target protease.

1. Structural Comparison Table
FeatureStatine (AHMHA) AHPPA ACHPA
Chemical Name 4-amino-3-hydroxy-6-methylheptanoic acid4-amino-3-hydroxy-5-phenylpentanoic acid4-amino-3-hydroxy-5-cyclohexylpentanoic acid
Side Chain (P1) Isobutyl (Leucine mimic)Benzyl (Phenylalanine mimic)Cyclohexylmethyl (Cyclohexylalanine mimic)
Hydrophobicity ModerateHighVery High
Primary Target Pepsin, Cathepsin D HIV-1 Protease, Renin Renin (High Potency)
Steric Bulk LowMedium (Planar)High (Non-planar)
Typical Ki ~1.0 nM (Pepsin)~0.1 - 1.0 nM (Renin)< 0.1 nM (Renin)
2. Performance Insights
  • Statine (AHMHA): The "Generalist."

    • Best for: General aspartic protease screening (Pepstatin A).

    • Limitation: The isobutyl side chain is often too small to fully occupy the large, hydrophobic S1 pockets of enzymes like Renin , leading to lower affinity compared to analogues.

  • AHPPA: The "Aromatic Specialist."

    • Best for: Enzymes with aromatic-preferring S1 pockets (e.g., HIV Protease, Cathepsin E).

    • Advantage: The benzyl ring provides

      
      -stacking opportunities within the active site that the aliphatic Statine lacks.
      
  • ACHPA: The "Renin Super-Binder."

    • Best for:Human Renin .

    • Advantage: The cyclohexyl ring is bulky and lipophilic. It fills the large S1 pocket of Renin more effectively than the planar phenyl ring of AHPPA, often resulting in 10-100x greater potency (lower Ki).

Part 4: Experimental Protocols (Self-Validating)

To objectively compare these inhibitors in your specific assay, use a FRET-based IC50 determination . This protocol is self-validating because it includes an internal control (Pepstatin A) and corrects for inner filter effects.

Protocol: FRET-Based IC50 Determination

Objective: Determine the inhibitory potency (IC50) of Statine vs. AHPPA/ACHPA against a target protease (e.g., Cathepsin D or BACE1).

Materials:

  • Enzyme: Recombinant Aspartic Protease (10 nM final conc).

  • Substrate: Fluorogenic peptide (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2).

  • Inhibitors: Statine, AHPPA, ACHPA (Stock 10 mM in DMSO).

  • Buffer: 0.1 M Sodium Acetate, pH 4.0 (for Pepsin/Cathepsin) or pH 6.0 (for Renin).

Workflow:

  • Preparation: Dilute inhibitors serially (1:3) in assay buffer to create an 8-point dose-response curve (Range: 10 µM to 0.1 nM).

  • Pre-Incubation (Critical):

    • Mix 20 µL Enzyme + 20 µL Inhibitor.

    • Incubate at 37°C for 30 minutes . Why? Aspartic protease inhibitors are often "slow-tight binding." Immediate substrate addition can underestimate potency.

  • Reaction Initiation: Add 20 µL Substrate (Final conc: 10 µM).

  • Kinetic Read: Monitor fluorescence (Ex 320nm / Em 405nm) every 60 seconds for 20 minutes.

  • Validation Check:

    • Control: DMSO only (Must show linear rate).

    • Background: Substrate only (No enzyme).

    • Reference: Pepstatin A (Should yield literature IC50).

Data Analysis: Calculate initial velocity (



3. Workflow Diagram

FRET_ProtocolStep1Serial Dilution(Statine/AHPPA/ACHPA)Step2Pre-Incubation(30 min @ 37°C)Enzyme + InhibitorStep1->Step2Step3Substrate Addition(Initiate Reaction)Step2->Step3Step4Kinetic Read(Ex320/Em405)Step3->Step4Step5IC50 Calculation(Non-linear Regression)Step4->Step5

Figure 2: Experimental workflow for comparative IC50 determination.

Part 5: References
  • Marciniszyn, J., et al. (1976). "Mode of inhibition of acid proteases by pepstatin."[3][4] Journal of Biological Chemistry, 251(22), 7088-7094. Link

  • Boger, J., et al. (1983).[6] "Novel renin inhibitors containing the amino acid statine."[4][6] Nature, 303, 81-84.[6] Link

  • Rich, D. H. (1985). "Pepstatin-derived inhibitors of aspartic proteases."[1][3][7] Journal of Medicinal Chemistry, 28(3), 263-273. Link

  • Interchim Technical Notes. "Pepstatin A and Analogues." Link

  • Santa Cruz Biotechnology. "Pepstatin A (AHMHA) Product Data." Link

A Comparative Guide to the Validation of AHMHA's Absolute Configuration Using Mosher's Acid Method

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and drug development. For complex molecules like 3-amino-2-hydroxy-4-methylhexanoic acid (AHMHA), an uncommon amino acid that is a key component of several natural products, establishing the absolute configuration of its stereocenters is critical for understanding its biological activity and for the total synthesis of the parent compound. This guide provides an in-depth technical comparison of Mosher's acid analysis with alternative methods for validating the stereochemical integrity of AHMHA, supported by established principles and detailed protocols.

The Challenge: Assigning Absolute Configuration to AHMHA

AHMHA possesses two stereocenters, at the C2 (hydroxyl-bearing) and C3 (amino-bearing) positions. This results in four possible stereoisomers. While relative stereochemistry can often be deduced from NMR coupling constants and NOE experiments, determining the absolute configuration (the actual three-dimensional arrangement of atoms) requires a method that can differentiate between enantiomers.

Mosher's Acid Method: A Powerful NMR-Based Solution

Mosher's acid analysis remains a robust and widely used NMR-based technique for elucidating the absolute configuration of chiral alcohols and amines.[1][2] The method relies on the derivatization of the chiral substrate with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1]

The Principle:

  • Diastereomer Formation: The enantiomers of AHMHA are reacted with a single enantiomer of Mosher's acid chloride (either (R)- or (S)-MTPA-Cl) to form diastereomeric esters (at the hydroxyl group) or amides (at the amino group).[1][3] These resulting diastereomers have distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[1]

  • NMR Analysis: By comparing the ¹H or ¹⁹F NMR spectra of the two diastereomeric derivatives, the absolute configuration of the chiral center can be determined.[1] This is achieved by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons located on either side of the newly formed ester or amide linkage.[1][2]

  • The Mosher Model: The interpretation of the Δδ values is based on a conformational model of the Mosher's esters/amides. In the most stable conformation, the MTPA's phenyl group and the trifluoromethyl group orient themselves to minimize steric hindrance. This orientation creates a specific anisotropic effect, causing protons on one side of the chiral center to be shielded (shifted upfield) and protons on the other side to be deshielded (shifted downfield) in a predictable manner.[4][5]

Experimental Workflow for AHMHA

The following diagram illustrates the general workflow for determining the absolute configuration of the C2 hydroxyl center in AHMHA using Mosher's ester analysis. A similar process would be followed for the C3 amino center to form Mosher amides.

G cluster_0 Preparation of Mosher Esters cluster_1 NMR Analysis cluster_2 Data Interpretation AHMHA AHMHA Sample (Unknown Configuration) R_Ester Formation of (R)-MTPA Ester AHMHA->R_Ester S_Ester Formation of (S)-MTPA Ester AHMHA->S_Ester R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_R Acquire ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S Acquire ¹H NMR of (S)-Ester S_Ester->NMR_S Assign_R Assign Proton Signals for (R)-Ester NMR_R->Assign_R Assign_S Assign Proton Signals for (S)-Ester NMR_S->Assign_S Calculate_delta Calculate Δδ = δS - δR for each proton Assign_R->Calculate_delta Assign_S->Calculate_delta Apply_Model Apply Mosher's Model Calculate_delta->Apply_Model Determine_Config Determine Absolute Configuration of C2 Apply_Model->Determine_Config

Caption: Experimental workflow for Mosher's ester analysis of AHMHA.

Detailed Protocol for Mosher's Esterification of AHMHA (C2-OH)

This protocol is a general guideline and may require optimization based on the specific properties of the AHMHA sample and available instrumentation.

Materials:

  • AHMHA sample (approx. 2-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Anhydrous pyridine or DMAP (catalyst)

  • NMR tubes and standard laboratory glassware

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 1-2.5 mg of the AHMHA sample in 0.5 mL of anhydrous deuterated solvent.

    • Add a small amount of anhydrous pyridine or DMAP (e.g., 1.2 equivalents).

    • Add 1.1 equivalents of (R)-MTPA-Cl.

    • Cap the NMR tube and gently mix. Allow the reaction to proceed at room temperature for 2-6 hours, or until completion as monitored by TLC or NMR.[1]

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.[1]

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. For complex molecules like AHMHA, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous signal assignment.

    • Carefully assign the proton signals for both diastereomers, paying close attention to the protons on the carbon chain adjacent to the C2 stereocenter.

Data Interpretation and Expected Results for AHMHA

The key to assigning the absolute configuration lies in the sign of the calculated Δδ (δS - δR) values for protons on either side of the C2 carbinol center.

G cluster_0 Mosher's Model for a Secondary Alcohol cluster_R (R)-MTPA Ester cluster_S (S)-MTPA Ester cluster_1 Resulting Δδ (δS - δR) Values MTPA_Plane MTPA Phenyl Group (Shielding Cone) Delta_L1 Δδ(L1) > 0 (Positive) Delta_L2 Δδ(L2) < 0 (Negative) L1_R L1 C_R C-OH L1_R->C_R C_R->MTPA_Plane L2_R L2 C_R->L2_R L1_S L1 C_S C-OH L1_S->C_S C_S->MTPA_Plane L2_S L2 C_S->L2_S

Sources

Biological Assay Comparison: AHMHA (Amastatin) vs. Bestatin Potency

[1]

Executive Summary

In the context of protease inhibition, AHMHA [(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid] and Bestatin [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine] represent two distinct classes of transition-state analog inhibitors targeting metallo-aminopeptidases.[1]

While often discussed together, their utility differs fundamentally based on their side-chain chemistry:

  • Bestatin (Ubenimex): Contains a phenylalanine-like core (AHPA). It is the industry standard for inhibiting Aminopeptidase N (APN/CD13) and Aminopeptidase B (APB) .

  • AHMHA (Amastatin): Contains a leucine-like core (AHMHA). It is a broad-spectrum inhibitor with unique potency against Aminopeptidase A (APA) and Leucine Aminopeptidase (LAP) , targets that Bestatin often fails to inhibit effectively.

This guide details the experimental parameters required to distinguish their activities and compares their potency constants (


Chemical & Mechanistic Distinction

The biological activity of both compounds stems from their ability to mimic the transition state of peptide bond hydrolysis. They act as competitive, slow-binding inhibitors where the hydroxyl group coordinates the active site Zinc ion (

FeatureBestatinAHMHA (Amastatin)
Core Pharmacophore AHPA (3-amino-2-hydroxy-4-phenylbutanoic acid)AHMHA (3-amino-2-hydroxy-5-methylhexanoic acid)
Side Chain Mimicry Phenylalanine (Aromatic)Leucine (Aliphatic/Branched)
Primary Targets Aminopeptidase N (APN), Aminopeptidase B (APB)Aminopeptidase A (APA), Leucine Aminopeptidase (LAP)
Selectivity Profile High Selectivity: Does not inhibit APA.Broad Spectrum: Inhibits APN, LAP, and APA.
Binding Mechanism Chelates Zn²⁺; mimics Phe-Leu transition state.Chelates Zn²⁺; mimics Leu-Val transition state.
Mechanism of Action Diagram

The following diagram illustrates the differential binding logic based on the S1 pocket specificity of the target enzymes.

MOASubstratePeptide Substrate(N-Terminal)Enzyme_APNAminopeptidase N(APN/CD13)Enzyme_APAAminopeptidase A(APA/CD249)BestatinBestatin(Phe-Analog Warhead)Bestatin->Enzyme_APNStrong Inhibition(Ki ~4.1 µM)Bestatin->Enzyme_APANO InhibitionAmastatinAmastatin(AHMHA: Leu-Analog Warhead)Amastatin->Enzyme_APNPotent Inhibition(Ki ~20 nM)Amastatin->Enzyme_APAStrong Inhibition(Ki ~1 µM)

Caption: Differential inhibition profiles. Bestatin is selective for APN, while AHMHA (Amastatin) targets both APN and APA.

Comparative Potency Data ( & )

The following data aggregates potency values from standardized fluorometric assays. Note that Amastatin (AHMHA) is frequently more potent than Bestatin against APN in vitro, but Bestatin is preferred for specificity when dissecting APN vs. APA activity.

Table 1: Inhibition Constants ( )
Target EnzymeBestatin (

)
AHMHA / Amastatin (

)
Interpretation
Aminopeptidase N (APN)

M (4.1 µM)

M (19 nM )
AHMHA is ~200x more potent against APN in pure enzyme assays [1].
Aminopeptidase A (APA) No Inhibition (> 100 µM)

M (1-5 µM)
Critical Distinction: Use Bestatin to exclude APA activity.
Leucine Aminopeptidase (LAP)

M (20 nM)

M (1 nM )
AHMHA is significantly more potent against cytosolic LAP [2].
Aminopeptidase B (APB)

M (60 nM)
PotentBoth are effective, but Bestatin is the standard reference.

Technical Insight: If your assay requires blocking all aminopeptidase activity, Amastatin (AHMHA) is the superior choice due to its broader coverage (APN + APA + LAP). If you need to isolate Aminopeptidase A activity, use Bestatin to selectively block APN without affecting APA.

Experimental Protocol: Differential Inhibition Assay

To experimentally validate the potency difference, use a fluorometric assay with 7-amino-4-methylcoumarin (AMC) substrates. This protocol allows for the simultaneous determination of APN and APA contributions.

Materials
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl. (Avoid EDTA as these are metalloenzymes).

  • Substrates:

    • For APN/LAP: L-Leu-AMC (Stock: 10 mM in DMSO).

    • For APA: L-Glu-AMC (Stock: 10 mM in DMSO).

  • Inhibitors:

    • Bestatin (Stock: 1 mM in Methanol/DMSO).[2]

    • Amastatin (AHMHA) (Stock: 1 mM in Methanol/DMSO).

  • Enzyme Source: Cell lysate, tissue homogenate, or recombinant protein.

Workflow Diagram

ProtocolStep1Prepare Enzyme Sample(Cell Lysate / Recombinant)Step2Pre-Incubation (15 min @ 37°C)Condition A: Vehicle ControlCondition B: + Bestatin (10 µM)Condition C: + Amastatin (10 µM)Step1->Step2Step3Add Fluorogenic Substrate(Leu-AMC or Glu-AMC)Step2->Step3Step4Kinetic ReadingEx: 380nm | Em: 460nm(Measure RFU over 30 min)Step3->Step4Step5Data AnalysisCalculate Velocity (RFU/min)Step4->Step5

Caption: Fluorometric kinetic assay workflow for determining inhibition constants.

Step-by-Step Methodology
  • Preparation: Dilute enzyme samples in Tris-HCl buffer to a final volume of 90 µL per well in a black 96-well plate.

  • Inhibitor Addition:

    • Add 5 µL of Bestatin (Final conc. 10 µM) to "Group B".

    • Add 5 µL of Amastatin (Final conc. 10 µM) to "Group C".

    • Add 5 µL of Vehicle (DMSO) to "Control".

  • Pre-incubation: Incubate at 37°C for 15 minutes to allow slow-binding equilibrium (critical for AHMHA/Bestatin kinetics).

  • Reaction Initiation: Add 5 µL of Substrate (Leu-AMC for APN, Glu-AMC for APA) to start the reaction (Final substrate conc. 50 µM).

  • Measurement: Monitor fluorescence intensity (Ex 380 nm / Em 460 nm) every 60 seconds for 30 minutes.

  • Calculation: Plot the initial velocity (

    
    ) vs. Inhibitor concentration to determine 
    
    
    .
Expected Results
  • With Leu-AMC (APN Substrate): Both Bestatin and Amastatin will inhibit activity. Amastatin may show stronger inhibition at lower concentrations (nanomolar range).

  • With Glu-AMC (APA Substrate): Bestatin will show minimal/no inhibition , whereas Amastatin will strongly inhibit the signal. This confirms the presence of Aminopeptidase A.

References

  • Inhibition of aminopeptidases N, A and W: A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme. Source: Biochemical Pharmacology (Verified via PubMed/NIH)

  • Inhibition of aminopeptidases by amastatin and bestatin derivatives.[3][4] Effect of inhibitor structure on slow-binding processes. Source: Journal of Biological Chemistry

  • Bestatin: A specific and reversible inhibitor of aminopeptidase. Source: UBPBio Product Guides [2]

  • Amastatin – Knowledge and References. Source: Taylor & Francis Online

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Reactant of Route 2
(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.